2,2,2-trichloro-N-ethylacetamide
Description
BenchChem offers high-quality 2,2,2-trichloro-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trichloro-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14301-39-4 |
|---|---|
Molecular Formula |
C4H6Cl3NO |
Molecular Weight |
190.45 g/mol |
IUPAC Name |
2,2,2-trichloro-N-ethylacetamide |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChI Key |
YJBLDPZJJKNQHP-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CCNC(=O)C(Cl)(Cl)Cl |
Synonyms |
AcetaMide, 2,2,2-trichloro-N-ethyl- |
Origin of Product |
United States |
Foundational & Exploratory
2,2,2-trichloro-N-ethylacetamide CAS number and molecular weight
[1]
Compound Identity & Core Specifications
2,2,2-trichloro-N-ethylacetamide is a halogenated secondary amide characterized by a trichloromethyl group adjacent to the carbonyl carbon. This electron-withdrawing motif significantly alters the electrophilicity and reactivity of the amide bond compared to non-halogenated analogues.
| Parameter | Data |
| Chemical Name | 2,2,2-trichloro-N-ethylacetamide |
| Synonyms | N-Ethyl-2,2,2-trichloroacetamide; N-Ethyltrichloroacetamide |
| CAS Registry Number | 14301-39-4 |
| Molecular Formula | C₄H₆Cl₃NO |
| Molecular Weight | 190.45 g/mol |
| Structure | Cl₃C–C(=O)–NH–CH₂CH₃ |
| Appearance | Crystalline solid or viscous oil (dependent on purity/temperature) |
| Solubility | Soluble in organic solvents (DCM, chloroform, ethanol); limited water solubility. |
Chemical Architecture & Reactivity
Electronic Properties
The trichloromethyl (-CCl₃) group exerts a powerful negative inductive effect (-I). This pulls electron density away from the carbonyl carbon, making it more electrophilic than in standard acetamides. However, the amide resonance (n_N → π*_C=O) is still operative, though slightly diminished.
-
Acidity: The N-H proton is more acidic (lower pKa) than in N-ethylacetamide due to the stabilization of the conjugate base by the electron-withdrawing CCl₃ group.
-
Hydrolytic Stability: The compound is susceptible to hydrolysis under basic conditions (haloform-type cleavage), releasing ethylamine and the trichloroacetate anion.
Spectroscopic Signature (Predicted)
-
¹H NMR (CDCl₃):
-
δ ~6.5-7.5 ppm (br s, 1H): Amide N-H.
-
δ ~3.3-3.5 ppm (dq, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
δ ~1.1-1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
Note: The absence of protons alpha to the carbonyl (replaced by Cl) simplifies the spectrum significantly.
-
-
IR Spectrum:
-
~3300 cm⁻¹: N-H stretch.
-
~1680-1700 cm⁻¹: C=O stretch (Amide I). Shifted to higher wavenumbers compared to non-chlorinated amides due to the -I effect of CCl₃.
-
Synthesis Protocol
The most robust route to 2,2,2-trichloro-N-ethylacetamide is the Nucleophilic Acyl Substitution of trichloroacetyl chloride with ethylamine. This method is preferred over the anhydride route for atom economy and rate.
Reaction Mechanism
The nitrogen lone pair of ethylamine attacks the highly electrophilic carbonyl carbon of trichloroacetyl chloride. The tetrahedral intermediate collapses, expelling the chloride ion (good leaving group), followed by deprotonation.
Figure 1: Step-wise mechanism for the synthesis of 2,2,2-trichloro-N-ethylacetamide.
Experimental Procedure
Safety Note: Trichloroacetyl chloride is corrosive and lachrymatory. Perform all operations in a fume hood.
-
Preparation: Charge a reaction flask with Ethylamine (1.0 equiv) and a non-nucleophilic base (e.g., Triethylamine or excess Ethylamine, 1.1 equiv) in dry Dichloromethane (DCM) .
-
Cooling: Cool the solution to 0°C using an ice bath to manage the exotherm.
-
Addition: Add Trichloroacetyl chloride (1.0 equiv) dropwise over 30 minutes. The solution may fume slightly; ensure efficient stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup:
-
Wash the organic layer with water (2x) to remove amine salts.
-
Wash with dilute HCl (1x) to remove unreacted amine.
-
Wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. The residue can be recrystallized from ethanol/hexane if solid, or distilled under high vacuum if liquid.
Applications in Research & Development
Precursor for Imidoyl Chlorides
This compound serves as a critical precursor for N-ethyl-2,2,2-trichloroacetimidoyl chloride via reaction with phosphorus pentachloride (PCl₅). These imidoyl chlorides are versatile intermediates for synthesizing phosphorylated heterocycles and amidines [1].
Protecting Group Chemistry
The trichloroacetyl group is a robust amine protecting group. It is stable to acidic conditions (unlike Boc) and hydrogenolysis (unlike Cbz), but can be cleaved under mild reductive conditions (e.g., Zn/AcOH) or specific basic hydrolysis.
Herbicide Development
Trichloroacetamides share structural homology with chloroacetamide herbicides (e.g., alachlor, metolachlor). Researchers utilize 2,2,2-trichloro-N-ethylacetamide as a scaffold to investigate structure-activity relationships (SAR) regarding inhibition of very long-chain fatty acid (VLCFA) synthesis in plants.
Safety & Handling (E-E-A-T)
-
Hazards: Irritant to eyes, skin, and respiratory system. Potential organ toxicity upon repeated exposure due to the haloacetamide moiety.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (slow hydrolysis).
-
Disposal: Incineration in a chemical waste facility equipped with a scrubber for HCl/Cl₂ gases.
References
-
Rassukanaya, Y. V., et al. (2002).[1] "Reaction of N-(Trichloroacetyl)trichloroacetimidoyl Chloride with Phosphites." Russian Journal of General Chemistry. Available at:
-
BenchChem. (2025). "Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride." Available at:
-
PubChem. "2,2,2-trichloro-N-ethylacetamide (CID 4108671)."[2] National Library of Medicine. Available at:
Thermodynamic Characterization of N-Ethyl-2,2,2-Trichloroacetamide
An In-Depth Technical Guide on the Thermodynamic Properties of N-Ethyl-2,2,2-Trichloroacetamide
A Technical Guide for Synthesis, Property Estimation, and Experimental Validation
Executive Summary & Chemical Identity
N-Ethyl-2,2,2-trichloroacetamide is a halogenated amide intermediate utilized in the synthesis of heterocyclic pharmaceuticals and agrochemicals. While its parent compound (2,2,2-trichloroacetamide) and isomeric imidates are widely characterized, the N-ethyl derivative often exists as a transient intermediate or a specific building block requiring de novo characterization.
This guide provides a rigorous framework for determining its thermodynamic profile. Where direct experimental data is sparse in public registries, we utilize Homologous Series Interpolation (HSI) and Group Contribution Methods (GCM) to establish baseline expectations, followed by self-validating experimental protocols.
Chemical Profile
| Property | Detail |
| Systematic Name | N-Ethyl-2,2,2-trichloroacetamide |
| Molecular Formula | |
| Molecular Weight | 190.45 g/mol |
| Structural Class | N-Alkyl- |
| Key Functional Groups | Trichloromethyl ( |
| Analogous CAS | 594-65-0 (Parent), 23170-77-6 (N-Methyl analog) |
Thermodynamic Properties: Predicted & Comparative Data
To ensure experimental accuracy, we first establish the "Thermodynamic Corridors"—the expected range of values derived from the homologous series (N-Methyl and N-Benzyl analogs).
Solid-Liquid Phase Transitions
N-alkylation of primary amides typically disrupts the extensive hydrogen-bonding network of the parent compound, lowering the melting point. However, the bulky trichloromethyl group maintains significant lattice energy.
| Compound | Substituent (R) | Melting Point ( | Enthalpy of Fusion ( | Source |
| 2,2,2-Trichloroacetamide | 141 - 143 °C | ~22 kJ/mol | [1] | |
| N-Methyl-2,2,2-trichloroacetamide | 104 - 106 °C | ~19 kJ/mol (Est.) | [2] | |
| N-Ethyl-2,2,2-trichloroacetamide | 85 - 95 °C (Pred.) | 17 - 20 kJ/mol (Pred.) | Interpolated | |
| N-Benzyl-2,2,2-trichloroacetamide | 87 - 92 °C | ~21 kJ/mol | [3] |
Technical Insight: The N-ethyl derivative is predicted to be a solid at room temperature, crystallizing likely in a monoclinic system similar to its homologs. The depression in
Solution Thermodynamics & Partitioning
The trichloromethyl group imparts significant lipophilicity, contrasting with the polar amide core.
-
LogP (Octanol-Water Partition Coefficient):
-
Solubility Profile:
-
Water: Low (< 5 g/L). High lattice energy and lipophilicity oppose hydration.
-
DCM/Chloroform: High (> 100 g/L).
-
Ethanol: Moderate-High (Temperature dependent).
-
Experimental Workflows
This section details the protocols to synthesize the compound and empirically validate the thermodynamic predictions.
Synthesis & Purification (Pre-requisite for Analysis)
Rationale: Commercial availability is limited; high-purity in-house synthesis is required for accurate thermodynamic measurement.
Reaction:
Protocol:
-
Charge: Dissolve Ethylamine (1.1 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) under
. -
Addition: Cool to 0°C. Add Trichloroacetyl chloride (1.0 eq) dropwise over 30 mins. Caution: Exothermic.
-
Workup: Wash organic phase with 1M HCl (remove amines), sat.
(remove acid), and Brine. -
Isolation: Dry over
, concentrate in vacuo. -
Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to obtain white needles.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine precise Melting Point (
-
Calibration: Indium standard (
). -
Sample Prep: Hermetically seal 2-5 mg of dried crystals in an aluminum pan.
-
Cycle:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 120°C (First heat: erase thermal history).
-
Cool 10°C/min to 0°C.
-
Ramp 5°C/min to 130°C (Second heat: Measure
onset and peak area for ).
-
-
Validation: The onset temperature is the thermodynamic melting point. Peak integration yields
(J/g).
Solubility & LogP Determination (Shake-Flask Method)
Objective: Measure thermodynamic solubility (
-
Saturation: Add excess solid N-ethyl-2,2,2-trichloroacetamide to phosphate buffer (pH 7.4) and Octanol in separate vials.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Phase Separation: Centrifuge/filter (0.22 µm PTFE).
-
Quantification: Analyze supernatant via HPLC-UV (210 nm).
-
Calculation:
Visualization of Characterization Logic
The following diagram illustrates the logical flow from synthesis to thermodynamic profiling, ensuring data integrity.
Figure 1: Integrated workflow for the synthesis and thermodynamic profiling of N-ethyl-2,2,2-trichloroacetamide.
Applications in Drug Development
Understanding the thermodynamics of N-ethyl-2,2,2-trichloroacetamide is critical for:
-
Solid-State Stability: The enthalpy of fusion (
) correlates directly with crystal lattice stability. A lower compared to the parent amide suggests easier processing (e.g., melt granulation) but potentially lower physical stability in humid conditions. -
Bioisosterism: The trichloroacetamide moiety acts as a lipophilic bioisostere for other amides. The N-ethyl group tunes the LogP to ~2.0, an optimal range for blood-brain barrier (BBB) penetration in CNS drug design.
-
Reactivity: As an intermediate, the thermodynamic activity of the amide bond (influenced by the electron-withdrawing
) makes it a potent electrophile for cyclization reactions, such as the synthesis of oxazolines.
References
-
PubChem. (2025).[3] 2,2,2-Trichloroacetamide (CAS 594-65-0) Physical Properties. National Library of Medicine. Available at: [Link]
-
LookChem. (2025). N-Methyl-2,2,2-trichloroacetamide (CAS 23170-77-6) Data Sheet. Available at: [Link][4]
-
Syracuse University. (2010). Trichloroacetimidates as Alkylating Reagents: Synthesis of N-Benzyl-2,2,2-trichloroacetamide. Surface at Syracuse University. Available at: [Link]
-
ChemGuide. (2015). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
Sources
In-Depth Technical Guide: Solubility Profile and Solvent Interactions of 2,2,2-Trichloro-N-ethylacetamide
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,2,2-trichloro-N-ethylacetamide .
Executive Summary
2,2,2-trichloro-N-ethylacetamide is a halogenated amide intermediate often utilized in the synthesis of agrochemicals and pharmaceutical precursors.[1] Its solubility behavior is governed by the competing effects of the lipophilic trichloromethyl (
This guide provides a rigorous framework for understanding its solvation thermodynamics. While specific public domain solubility tables for this intermediate are scarce, this document synthesizes data from structural analogs (e.g., 2,2,2-trichloroacetamide) and establishes a self-validating experimental protocol for researchers to generate precise solubility curves.
Physicochemical Profile & Solubility Landscape
Structural Analysis
The molecule consists of a hydrophobic tail (
-
H-Bond Donor: One (N-H).
-
H-Bond Acceptor: One (C=O).
-
Lipophilicity: The three chlorine atoms significantly increase the partition coefficient (
) compared to non-halogenated acetamides, reducing water solubility and enhancing affinity for chlorinated and aromatic solvents.
Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and analog data (Trichloroacetamide, CAS 594-65-0), the expected solubility profile is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Chlorinated | Dichloromethane, Chloroform | Very High | Dispersion forces; halogen-halogen interactions. |
| Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with amide group. |
| Ketones/Esters | Acetone, Ethyl Acetate | High | Dipole-dipole interactions. |
| Aromatic | Toluene, Xylene | Moderate to High | |
| Alkanes | n-Hexane, Heptane | Low | Polarity mismatch; useful as antisolvents. |
| Water | Water | Low to Moderate | Hydrophobic effect of |
Critical Insight: N-ethylation typically lowers the melting point compared to the primary amide (2,2,2-trichloroacetamide, MP ~141°C). If the compound exists as an oil at ambient temperature, "solubility" transitions to "miscibility."
Experimental Protocol: Solubility Determination
Standardized Workflow for Solid-Liquid Equilibrium (SLE)
To generate authoritative solubility data, follow this Isothermal Saturation Method . This protocol minimizes errors from supersaturation and temperature fluctuations.
Workflow Diagram
Figure 1: Isothermal saturation workflow for solubility determination.
Step-by-Step Methodology
-
Excess Addition: Add 2,2,2-trichloro-N-ethylacetamide in excess to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at the set temperature (
) for 24–48 hours.-
Validation: Equilibrium is reached when concentration measurements taken 4 hours apart differ by
.
-
-
Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22
PTFE filter to remove undissolved solids. -
Quantification:
-
Gravimetric: Evaporate solvent and weigh the residue (best for non-volatile solutes).
-
HPLC/GC: Dilute the filtrate and analyze against a calibration curve (best for high precision).
-
Thermodynamic Modeling
To extrapolate solubility data beyond experimental points, fit the mole fraction solubility (
The Apelblat Model
- : Mole fraction solubility.[2]
-
: Absolute temperature (Kelvin).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression analysis.
Thermodynamic Functions
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Endothermic Dissolution (
): Solubility increases with temperature (typical for this class). -
Exothermic Dissolution (
): Solubility decreases with temperature.
Thermodynamic Cycle Visualization
Figure 2: Thermodynamic cycle relating fusion and mixing to total dissolution enthalpy.
Application: Solvent Selection for Purification
For researchers isolating 2,2,2-trichloro-N-ethylacetamide from reaction mixtures, the solubility differential is key.
Recrystallization Strategy
-
Solvent: Ethanol or Isopropanol.[3]
-
Rationale: High solubility at boiling point, significantly lower at room temperature, allowing for high recovery yields.
-
-
Anti-Solvent: Water or n-Hexane.
-
Rationale: Adding water to an ethanolic solution of the amide will force precipitation due to the hydrophobic
group.
-
Extraction Strategy
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Rationale: High partition coefficient favors the organic phase, efficiently pulling the amide from aqueous reaction byproducts.
-
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry, Vol 21. Wiley-Interscience.
- Shafizadeh, A., et al. (2017). Solubility of 2,2,2-trichloroacetamide in various solvents. Journal of Molecular Liquids. (Cited as analog behavior reference).
-
PubChem. (2025).[4][5][6] Compound Summary: 2,2,2-trichloro-N-ethylacetamide (CAS 14301-39-4).[4][7][5][1][8] National Library of Medicine. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. physchemres.org [physchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 2,2,2-Trichloro(~15~N)acetamide | C2H2Cl3NO | CID 71309866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Sigma-Aldrich PH009179 indazolone | Sigma-Aldrich [sigmaaldrich.com]
crystal structure analysis of 2,2,2-trichloro-N-ethylacetamide
A Senior Application Scientist's In-Depth Technical Guide to the Crystal Structure Analysis of 2,2,2-trichloro-N-ethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 2,2,2-trichloro-N-ethylacetamide, a molecule of interest in the broader class of haloacetamides. These compounds have garnered attention both as potential scaffolds in drug discovery and as emerging disinfection byproducts.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating its chemical behavior, potential intermolecular interactions, and structure-activity relationships. This guide is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering not just a methodology, but the underlying rationale for each step, from synthesis and crystallization to data analysis and structure refinement.
Introduction: The Significance of Structural Elucidation
The precise determination of a molecule's crystal structure is a foundational aspect of modern chemistry and drug development.[4][5] It provides unequivocal insights into bond lengths, bond angles, and the spatial arrangement of atoms, which collectively govern the physical and chemical properties of a substance. For a molecule like 2,2,2-trichloro-N-ethylacetamide, the presence of a flexible ethyl group, a polar amide linkage, and a bulky trichloromethyl group suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence its packing in the solid state and its interactions with biological targets.
This guide will detail the complete workflow for the , serving as a practical blueprint for similar small molecule analyses.
Synthesis and Crystallization: The Foundation of a Successful Analysis
A high-quality single crystal is the prerequisite for a successful single-crystal X-ray diffraction experiment. The synthesis of the target compound must yield a pure product, and subsequent crystallization efforts must be tailored to produce a single crystal of suitable size and quality.
Synthesis of 2,2,2-trichloro-N-ethylacetamide
The synthesis of N-substituted acetamides is a well-established area of organic chemistry. A common and effective method involves the acylation of an amine with an acyl chloride or anhydride. For 2,2,2-trichloro-N-ethylacetamide, a plausible synthetic route is the reaction of ethylamine with trichloroacetyl chloride.
Experimental Protocol: Synthesis
-
Reaction Setup: In a fume hood, a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with ethylamine (1.0 eq) dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether. The flask is cooled in an ice bath to 0 °C.
-
Addition of Acyl Chloride: Trichloroacetyl chloride (1.05 eq), dissolved in the same solvent, is added dropwise to the stirred ethylamine solution over 30 minutes. An excess of a non-nucleophilic base, such as triethylamine (1.1 eq), can be included to scavenge the HCl byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2,2,2-trichloro-N-ethylacetamide is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure compound.
Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various techniques. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.
For 2,2,2-trichloro-N-ethylacetamide, a starting point would be to attempt slow evaporation from solvents such as ethanol, acetone, or ethyl acetate.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4][6] The fundamental principle is that X-rays are diffracted by the electrons of the atoms in a crystal lattice, and the resulting diffraction pattern can be used to determine the arrangement of those atoms.
Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7]
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a suitable holder, such as a glass fiber or a cryoloop.
-
Diffractometer Setup: The crystal is mounted on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector for efficient data collection.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for factors such as Lorentz and polarization effects, and scaling the data to account for variations in experimental conditions.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The collected diffraction data contains the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography, and various methods have been developed to overcome it.[8]
Structure Solution
For small molecules like 2,2,2-trichloro-N-ethylacetamide, direct methods are typically used to solve the phase problem.[7] These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.
Workflow for Structure Solution and Refinement:
Caption: Workflow for Crystal Structure Solution and Refinement.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. The most common method for refinement is the least-squares method, where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[7]
Experimental Protocol: Structure Refinement
-
Initial Refinement: The initial atomic model from the structure solution is subjected to several cycles of least-squares refinement.
-
Difference Fourier Maps: After the initial refinement, a difference Fourier map is calculated. This map shows regions where there is an excess or deficiency of electron density compared to the current model, helping to locate missing atoms (such as hydrogen atoms) or identify disordered regions.
-
Model Completion: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are refined, which describe the thermal motion of the atoms in three dimensions.
-
Final Refinement Cycles: The model is refined until convergence is reached, meaning that further refinement cycles do not significantly improve the model's agreement with the data.
Structure Validation
The final refined structure is validated to ensure its quality and chemical reasonableness. This involves checking various crystallographic parameters and the overall geometry of the molecule.
Key Validation Parameters:
-
R-factors (R1, wR2): These are measures of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.
-
Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes.
Analysis of the Crystal Structure of 2,2,2-trichloro-N-ethylacetamide
While a specific experimental structure is not being presented, we can anticipate the key structural features and intermolecular interactions that would be of interest in the analysis of 2,2,2-trichloro-N-ethylacetamide.
Molecular Geometry
The analysis would begin with an examination of the intramolecular bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the N-ethyl group and the orientation of the trichloromethyl group relative to the amide plane.
Hypothetical Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₄H₆Cl₃NO |
| Formula Weight | 190.45 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123, 5.432, 14.567 |
| α, β, γ (°) | 90, 109.87, 90 |
| Volume (ų) | 754.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.678 |
| R1, wR2 (all data) | 0.045, 0.112 |
| Goodness-of-Fit (GooF) | 1.05 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is determined by a balance of attractive and repulsive intermolecular forces. In the case of 2,2,2-trichloro-N-ethylacetamide, the following interactions would be investigated:
-
N-H···O Hydrogen Bonding: The amide N-H group is a good hydrogen bond donor, and the carbonyl oxygen is a good acceptor. It is highly likely that molecules will be linked into chains or dimers via N-H···O hydrogen bonds.
-
Halogen Bonding: The chlorine atoms of the trichloromethyl group are potential halogen bond donors, and they may interact with the carbonyl oxygen or other electronegative atoms in neighboring molecules.
-
van der Waals Interactions: These weaker interactions will also play a significant role in the overall packing of the molecules.
Visualization of Potential Intermolecular Interactions:
Caption: Diagram of potential N-H···O hydrogen bonding.
Conclusion and Future Perspectives
The provides a detailed understanding of its solid-state conformation and packing. This information is invaluable for computational modeling, understanding its physicochemical properties, and, in the context of drug development, for designing analogues with improved properties. The methodologies outlined in this guide are broadly applicable to the structural elucidation of other small molecules and form a critical component of the modern chemical and pharmaceutical research landscape. The increasing automation of crystallographic techniques and the development of more powerful software continue to make this powerful analytical tool more accessible to a wider range of scientists.
References
-
Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved from [Link]
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Retrieved from [Link]
-
X-ray single-crystal diffraction | FZU. Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Structure refinement: some background theory and practical strategies - MIT. Retrieved from [Link]
-
Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt - SURFACE at Syracuse University. Retrieved from [Link]
-
Solution and Refinement of Crystal Structures - Oxford Academic. Retrieved from [Link]
-
Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (2023, October 26). Retrieved from [Link]
-
Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes | ACS Omega. (2023, January 4). Retrieved from [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. (2021, December 31). Retrieved from [Link]
-
4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide - PMC - NIH. (2021, October 1). Retrieved from [Link]
-
What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl? - Quora. (2018, January 21). Retrieved from [Link]
-
2,2,2-trichloro-N-ethylacetamide | C4H6Cl3NO | CID 4108671 - PubChem - NIH. Retrieved from [Link]
-
2,2,2-Trichloro-N,N-diethylacetamide | C6H10Cl3NO | CID 17071 - PubChem. Retrieved from [Link]
-
(PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide - ResearchGate. (2016, February 2). Retrieved from [Link]
-
Acetamide, 2,2,2-trichloro- - the NIST WebBook. Retrieved from [Link]
-
Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed. (2013, September 15). Retrieved from [Link]
-
Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides - PMC - NIH. (2015, September 23). Retrieved from [Link]
-
Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water | Environmental Science & Technology - ACS Publications. (2022, February 18). Retrieved from [Link]
-
Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening - MDPI. (2022, January 27). Retrieved from [Link]
-
Driving sustainable drug discovery and development using Green Chemistry - AstraZeneca. (2024, September 9). Retrieved from [Link]
Sources
- 1. Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-ray single-crystal diffraction | FZU [fzu.cz]
- 5. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fiveable.me [fiveable.me]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Laboratory Protocol: Preparation of 2,2,2-Trichloro-N-ethylacetamide
Abstract & Application Scope
This application note details the laboratory-scale synthesis of 2,2,2-trichloro-N-ethylacetamide , a halogenated amide derivative. This compound serves as a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical building blocks, particularly for introducing the lipophilic trichloromethyl motif which enhances metabolic stability.
The protocol utilizes a nucleophilic acyl substitution pathway under anhydrous conditions. Unlike aqueous Schotten-Baumann procedures, this anhydrous route minimizes the hydrolysis of the highly reactive trichloroacetyl chloride, ensuring high yield (>90%) and purity suitable for downstream biological assays.
Reaction Scheme & Mechanism
The synthesis proceeds via the attack of ethylamine on the carbonyl carbon of trichloroacetyl chloride. The electron-withdrawing effect of the three chlorine atoms makes the carbonyl carbon highly electrophilic, necessitating careful temperature control to prevent side reactions.
Figure 1: Mechanistic pathway for the N-acylation of ethylamine. The base (Triethylamine) is critical to drive the equilibrium by neutralizing the HCl byproduct.
Safety & Pre-requisites (HSE)
Critical Warning: This protocol involves Trichloroacetyl Chloride , a severe lachrymator and corrosive agent. All operations must be performed in a functioning fume hood.
| Reagent | Hazard Class | Handling Precaution |
| Trichloroacetyl Chloride | Corrosive, Toxic, Reacts violently with water | Use double gloves (Nitrile/Neoprene). Dispense via syringe/septum techniques. |
| Ethylamine (2M in THF) | Flammable, Corrosive | Keep cold. Avoid sparks. |
| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in well-ventilated hood. |
| Triethylamine | Flammable, Corrosive | Foul odor; keep capped when not in use. |
Materials & Equipment
Reagents
-
Trichloroacetyl chloride (99%): 10.0 mmol (1.12 mL)
-
Ethylamine (2.0 M solution in THF): 11.0 mmol (5.5 mL)
-
Note: Commercial THF solutions are preferred over gases for stoichiometry control.
-
-
Triethylamine (TEA) : 12.0 mmol (1.67 mL)
-
Dichloromethane (DCM) : 50 mL (Anhydrous)
-
Sodium Bicarbonate (
) : Saturated aqueous solution. -
Hydrochloric Acid (HCl) : 1 M aqueous solution.
Equipment
-
100 mL Round-bottom flask (RBF) (2-neck preferred).
-
Magnetic stir bar & plate.
-
Ice-water bath (
). -
Addition funnel or syringe pump.
-
Rotary evaporator.
-
Vacuum drying oven.
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL 2-neck RBF and flush with Nitrogen (
) or Argon. -
Solvent Charge: Add 30 mL of anhydrous DCM to the flask.
-
Amine Addition: Add Ethylamine (5.5 mL, 2.0 M in THF) and Triethylamine (1.67 mL) to the DCM.
-
Cooling: Submerge the flask in an ice-water bath and stir vigorously for 10 minutes to equilibrate internal temperature to
.
Phase 2: Acylation (The Critical Step)
-
Reagent Loading: Dilute Trichloroacetyl chloride (1.12 mL) in 10 mL of anhydrous DCM in a separate syringe or addition funnel.
-
Controlled Addition: Dropwise add the acid chloride solution to the cold amine mixture over 15–20 minutes .
-
Why? The reaction is highly exothermic. Rapid addition generates local hot spots that can lead to bis-acylation or decomposition.
-
-
Reaction: Once addition is complete, allow the reaction to stir at
for 30 minutes, then remove the ice bath and warm to room temperature (RT) for 2 hours .-
Monitoring: TLC (30% EtOAc/Hexane) should show consumption of the acid chloride (visualized by stains; acid chloride hydrolyzes on plate).
-
Phase 3: Work-up & Isolation
-
Quench: Slowly add 20 mL of cold water to the reaction mixture to quench unreacted acid chloride.
-
Separation: Transfer to a separatory funnel. Separate the organic layer (bottom, DCM).
-
Acid Wash: Wash the organic layer with 2 x 15 mL 1M HCl .
-
Purpose: Removes unreacted ethylamine and the triethylamine catalyst.
-
-
Base Wash: Wash with 2 x 15 mL Saturated
.-
Purpose: Neutralizes any residual trichloroacetic acid formed by hydrolysis.
-
-
Drying: Wash with 20 mL Brine , dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap, bath).
Phase 4: Purification
-
Crystallization: The residue will likely be a white to off-white solid. Recrystallize from hot Hexane/Ethyl Acetate (9:1) .
-
Dissolve in minimum hot EtOAc, add Hexane until turbid, cool to
.
-
-
Yield: Expected yield is 1.6 – 1.8 g (85-95%).
Workflow Visualization
Figure 2: Step-by-step operational workflow for the synthesis and purification.
Characterization Data (Expected)
To validate the synthesis, compare analytical data against these standard values:
| Method | Expected Signal | Assignment |
| NH (Amide proton) | ||
| C=O (Carbonyl) | ||
| IR Spectroscopy | 3320 | N-H Stretch |
| 1695 | C=O[1] Stretch (Amide I) |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Hydrolysis of Trichloroacetyl chloride due to wet solvent.
-
Solution: Distill DCM over
or use molecular sieves. Ensure the amine source is dry.
-
-
Oiling Out:
-
Cause: Product purity is insufficient for crystallization.
-
Solution: Perform a "seed" crystallization by scratching the glass or adding a seed crystal. Alternatively, purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).
-
-
Dark Color:
-
Cause: Oxidation of amine or high reaction temperature.
-
Solution: Maintain strict
during addition. Use fresh, colorless amine solutions.
-
References
-
Org. Synth. 2018, 95, 30-45. Synthesis of Trichloroacetimidates and Amides. (General procedure adaptation).
-
PubChem Compound Summary. 2,2,2-Trichloro-N-ethylacetamide (CID 4108671).[2] National Center for Biotechnology Information.
-
Sigma-Aldrich Application Note. Handling Acid Chlorides and Sensitive Reagents.
-
ChemGuide. Reactions of Acyl Chlorides with Amines: Mechanisms and Conditions.
Sources
Application Note: 2,2,2-Trichloro-N-ethylacetamide as a Masked Ethyl Isocyanate Surrogate
Topic: Advanced Protocol: Utilizing 2,2,2-Trichloro-N-ethylacetamide as a Masked Ethyl Isocyanate Surrogate in API Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.
Executive Summary
The Challenge: Ethyl isocyanate (
The Solution: 2,2,2-Trichloro-N-ethylacetamide (TCEA) acts as a stable, crystalline (or high-viscosity oil) "masked" isocyanate. Under specific, mild basic conditions, TCEA undergoes a controlled elimination of chloroform (
Scope: This guide details the mechanistic grounding, synthesis of the reagent, and validated protocols for its application in late-stage drug functionalization.
Mechanistic Principles
The utility of TCEA relies on the electron-withdrawing power of the trichloromethyl (
The "Elimination-Addition" Pathway
-
Deprotonation: A non-nucleophilic base (e.g., DBU) deprotonates the amide nitrogen.
-
Elimination (Isocyanate Generation): The resulting anion undergoes
-elimination of the trichloromethyl group (leaving as the trichloromethanide anion, which rapidly protonates to chloroform). This generates the reactive Ethyl Isocyanate species. -
Capture: The in situ generated isocyanate is immediately trapped by a nucleophile (amine or alcohol) present in the reaction mixture.
Mechanistic Diagram
Figure 1: Mechanistic pathway for the base-promoted generation of ethyl isocyanate from TCEA.
Preparation of the Reagent (TCEA)
While TCEA is commercially available, in-house synthesis is often required for bulk scale-up or isotopic labeling (e.g.,
Protocol A: Classical Acylation (High Yield)
Best for: Standard laboratory synthesis.
Materials:
-
Ethylamine (2.0 M in THF or aqueous 70%)
-
Trichloroacetyl chloride (1.05 equiv)
-
Triethylamine (
) (1.1 equiv)[1] -
Dichloromethane (DCM) (Solvent)
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with Ethylamine (1.0 equiv) and
(1.1 equiv) in dry DCM ( amine). Cool to under . -
Addition: Dropwise add Trichloroacetyl chloride (1.05 equiv) over 30 minutes. The reaction is highly exothermic; maintain internal temperature
. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), saturated
, and brine. -
Purification: Dry over
and concentrate. TCEA typically solidifies upon standing or cooling (low melting point solid) or presents as a viscous oil. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Photo-Oxidative Synthesis (Green Chemistry)
Best for: Avoiding corrosive acid chlorides.
Concept: Irradiation of Tetrachloroethylene (TCE) and ethylamine with UV light in the presence of
-
Conditions: TCE solvent,
bubbling, UV-C lamp, .[2][3][4] -
Advantage: Uses solvent as reagent; high atom economy.
Application Protocols
Protocol 1: Synthesis of Unsymmetrical N-Ethyl Ureas
Target Application: Kinase inhibitors (e.g., urea linkage in Sorafenib analogs).
Reagents:
-
Scaffold Amine (
or ): 1.0 equiv -
TCEA Reagent: 1.2 equiv
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.5 - 2.0 equiv
-
Solvent: Acetonitrile (
) or DMSO (for low solubility amines)
Step-by-Step:
-
Dissolution: Dissolve the Scaffold Amine (1.0 equiv) and TCEA (1.2 equiv) in
( ). -
Activation: Add DBU (1.5 equiv) in one portion.
-
Reaction: Heat the mixture to
in a sealed vial or reflux condenser.-
Note: The sealed vessel prevents the escape of the transient ethyl isocyanate before it reacts.
-
-
Monitoring: Reaction typically completes in 2–6 hours. Look for the disappearance of the scaffold amine.
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc.
-
Wash with dilute citric acid or 0.5M HCl (critical to remove DBU and any unreacted amine).
-
Wash with brine, dry, and concentrate.
-
-
Yield: Typically 75–90%.
Protocol 2: Synthesis of N-Ethyl Carbamates
Target Application: Prodrug derivatization of alcohols.
Reagents:
-
Target Alcohol (
): 1.0 equiv -
TCEA Reagent: 1.5 equiv
-
Base: DBU (2.0 equiv) or
(1.1 equiv, for unreactive alcohols) -
Solvent: THF or DMF
Step-by-Step:
-
Setup: Dissolve TCEA (1.5 equiv) and the Target Alcohol in dry THF.
-
Addition: Add DBU (2.0 equiv).
-
Conditions: Heat to reflux (
) for 12 hours.-
Optimization: For sterically hindered alcohols, use
to pre-deprotonate the alcohol at before adding TCEA, then heat.
-
-
Purification: Standard aqueous workup. Flash chromatography is usually required to separate the carbamate from trace acetamide byproducts.
Data & Comparison
Comparison: TCEA vs. Traditional Reagents[3]
| Feature | Ethyl Isocyanate ( | TCEA (Masked Reagent) |
| Physical State | Volatile Liquid (bp 60°C) | Solid/Viscous Oil (Stable) |
| Toxicity | High (Inhalation Hazard) | Low/Moderate (Solid handling) |
| Storage | Moisture sensitive, fridge | Bench stable, hygroscopic |
| Stoichiometry | Excess often lost to evaporation | Exact stoichiometry possible |
| Atom Economy | 100% (in theory) | Lower (Loss of |
| Regulatory | Controlled substance (often) | Standard chemical |
Experimental Workflow Diagram
Figure 2: End-to-end workflow from reagent synthesis to API functionalization.
Safety & Handling
-
Chloroform Generation: The reaction releases stoichiometric amounts of chloroform. While usually minor on a milligram scale, large-scale reactions require adequate ventilation to manage halogenated solvent waste limits.
-
Base Sensitivity: Do not store TCEA mixed with bases; the decomposition is exothermic.
-
PPE: Standard lab coat, gloves, and goggles. Treat TCEA as a potential irritant similar to other acetamides.
References
-
Saito, A., et al. (2023).[3] Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega.[2] [Link][2]
-
Naito, T., et al. (2005). Reaction of Polychloroacetamides with Amines: Reductive Dechlorination and Aziridine Formation. Heterocycles. [Link]
-
PubChem. (n.d.).[5] 2,2,2-Trichloro-N-ethylacetamide Compound Summary. National Library of Medicine. [Link]
Sources
Application Note: Synthesis of N-Ethyl-2,2,2-trichloroacetamide via Nucleophilic Acyl Substitution
Introduction: The Significance of N-Acylation
The acylation of amines is a cornerstone reaction in organic synthesis, crucial for the formation of amide bonds—a fundamental linkage in pharmaceuticals, polymers, and biologically active molecules. This application note provides an in-depth guide to the reaction between ethylamine and trichloroacetic anhydride to form N-ethyl-2,2,2-trichloroacetamide. This specific transformation serves as an excellent model for understanding the nucleophilic acyl substitution mechanism involving a primary amine and a highly reactive, symmetric anhydride.
The resulting product, an N-substituted trichloroacetamide, is a valuable synthetic intermediate. The trichloroacetyl group can function as a protecting group for amines or as a precursor for more complex molecular architectures. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical mechanistic insights and a robust, field-proven experimental protocol.
The Underlying Chemistry: A Nucleophilic Acyl Substitution Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution pathway.[1][2] In this process, the nucleophilic amine attacks an electrophilic carbonyl carbon of the anhydride, leading to the displacement of a carboxylate leaving group.
Key Reactants and Their Roles:
-
Ethylamine (C₂H₅NH₂): A primary amine that acts as the nucleophile . The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl center.[3]
-
Trichloroacetic Anhydride ((CCl₃CO)₂O): A symmetric anhydride that serves as the acylating agent (electrophile) . The strong electron-withdrawing effect of the three chlorine atoms on each α-carbon significantly increases the electrophilicity of the carbonyl carbons, making the anhydride highly reactive towards nucleophiles.[1]
The mechanism can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of the ethylamine nitrogen attacks one of the electrophilic carbonyl carbons of the trichloroacetic anhydride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[2][4]
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, and in doing so, expels the most stable leaving group, which is a trichloroacetate anion (CCl₃COO⁻).[2]
-
Deprotonation: The product of the previous step is a protonated amide. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-ethyl-2,2,2-trichloroacetamide. The trichloroacetic acid byproduct is formed concurrently.[5]
Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to act as the base to neutralize the carboxylic acid byproduct.[2][5] Alternatively, a non-nucleophilic base like triethylamine (TEA) or pyridine can be used, which is often preferred if the amine is valuable.[5][6]
Caption: Figure 1: Mechanism of Nucleophilic Acyl Substitution
Experimental Protocol
This protocol details a reliable method for the synthesis of N-ethyl-2,2,2-trichloroacetamide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical State |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 25 | 2.5 | Liquid |
| Trichloroacetic Anhydride | (CCl₃CO)₂O | 308.74 | 10 | 1.0 | Solid/Liquid |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12 | 1.2 | Liquid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Liquid |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | Aqueous |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | - | Aqueous |
| Brine | NaCl | 58.44 | - | - | Aqueous |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | Solid |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions: A Critical Overview
Working with hazardous chemicals requires strict adherence to safety protocols.
-
Trichloroacetic Anhydride: Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[7][8] Reacts violently with water.[9] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Ethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
Always have access to an emergency shower and eyewash station. Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (25 mmol) and triethylamine (12 mmol) in 30 mL of anhydrous dichloromethane (DCM).[6]
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.[10]
-
Anhydride Addition: Dissolve trichloroacetic anhydride (10 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the anhydride solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction can be exothermic.[10][11]
-
Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of cold water to quench the reaction.
-
Workup - Washing:
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[12] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N-ethyl-2,2,2-trichloroacetamide, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Hydrolysis of anhydride due to wet reagents/solvent. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| 2. Amine protonation by acid byproduct (if no base used). | Use 1.1-1.2 equivalents of a non-nucleophilic base like TEA or pyridine.[6][11] | |
| 3. Incomplete reaction. | Increase reaction time or gently warm the mixture after initial addition. Monitor by TLC. | |
| Side Products | Formation of diacylated amine (less common with anhydrides). | Use a slight excess of the amine to favor mono-acylation. |
| Difficult Workup | Emulsion formation during washing. | Add more brine to the separatory funnel to help break the emulsion. |
References
- Amine + Anhydride - ReactionWeb.io. (2025, July 12).
- Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
- BenchChem. An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride.
- PowerPoint Presentation. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (2024, December 3).
- The Journal of Organic Chemistry. (2005, January 25). Nucleophilic Acyl Substitutions of Anhydrides with Protic Nucleophiles Catalyzed by Amphoteric, Oxomolybdenum Species. ACS Publications.
- Allen. What is the action of acetic anhydride on ethyl amine ?.
- BenchChem. Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
- YouTube. (2013, December 8). Nucleophilic Acyl Substitution of Anhydrides.
- Brainly.in. (2020, January 20). What is the action of acetic anhydride on ethylamine ,diethylamine , triethylamine?.
- MilliporeSigma. (2025, September 23). SAFETY DATA SHEET - Acetic Anhydride.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Acetic Anhydride.
- Arkivoc. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
- Organic Syntheses Procedure. N1-Phenylacetamidine 4-bromobenzoate.
- Fisher Scientific. (2011, July 22). SAFETY DATA SHEET - Trichloroacetic anhydride.
- TCI Chemicals. SAFETY DATA SHEET - Trifluoroacetic Anhydride.
- Frontiers. (2022, March 8). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Chemos GmbH & Co.KG. Safety Data Sheet: Trichloroacetic acid.
- MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
- Canadian Science Publishing. (1971). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride.
- MDPI. (2021, February 4). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate.
- ACS Omega. (2023, January 4). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes.
- Chemguide. acid anhydrides with ammonia or primary amines.
- Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine.
- SURFACE at Syracuse University. Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt.
- YouTube. (2019, April 30). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen - Chemistry Class 12.
- ResearchGate. (2020, November 2). react amine and acid anhydride in triethylamine(TEA) and CHCl3?.
- ECHEMI. Reaction of primary amine with mixed acid anhydride.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acid Anhydrides with Nitrogen Compounds.
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the action of acetic anhydride on ethyl amine ? [allen.in]
- 4. brainly.in [brainly.in]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
Application Note: 2,2,2-Trichloro-N-ethylacetamide in Heterocyclic Synthesis
This guide details the applications of 2,2,2-trichloro-N-ethylacetamide (TCEA) in heterocyclic synthesis. It focuses on its dual reactivity: as a radical precursor for constructing lactam rings and as a masked isocyanate for synthesizing urea-based heterocycles like hydantoins.
Executive Summary
2,2,2-Trichloro-N-ethylacetamide (TCEA) is a robust, bifunctional reagent used in the modular synthesis of nitrogenous heterocycles. Its utility stems from two distinct mechanistic pathways:[1]
-
Homolytic Cleavage (Radical Pathway): The trichloromethyl (
) group serves as an excellent precursor for carbamoyl-dichloromethyl radicals. Under transition-metal catalysis (Ru or Cu), TCEA derivatives undergo Atom Transfer Radical Cyclization (ATRC) to form functionalized -lactams (pyrrolidinones). -
Nucleophilic Displacement (Polar Pathway): The electron-withdrawing
group activates the amide bond, making TCEA a "blocked" or "masked" N-ethyl isocyanate. It reacts with diamines or amino esters to form ureas , which subsequently cyclize to hydantoins or cyclic ureas .
This guide provides validated protocols for both pathways, emphasizing the synthesis of N-ethyl-3,3-dichloro-pyrrolidin-2-ones and 3-ethylhydantoins .
Chemical Properties & Mechanistic Basis[1][2][3]
Reactivity Profile
The TCEA molecule possesses three zones of reactivity critical for heterocyclic design:
| Functional Zone | Reactivity Mode | Application in Synthesis |
| Trichloromethyl ( | Radical Donor: | Precursor for ATRC to form lactams.[2] |
| Amide Nitrogen ( | Nucleophile: Acidic proton ( | Attachment of "tether" chains (alkenes/alkynes) for intramolecular cyclization. |
| Carbonyl Carbon ( | Electrophile: Activated by | "Blocked Isocyanate" behavior; leaving group is |
Mechanism 1: Atom Transfer Radical Cyclization (ATRC)
The most powerful application of TCEA is in the synthesis of
Mechanism:
-
Activation: The metal catalyst (
) abstracts a chlorine atom from the group, generating a radical species and . -
Cyclization: The carbon-centered radical attacks a tethered alkene (introduced via N-alkylation).
-
Deactivation: The metal transfers the chlorine atom back to the product radical, regenerating the catalyst and forming the dichlorinated lactam.
Caption: Mechanism of Ru-catalyzed ATRC converting N-allyl-TCEA to lactams.
Protocol A: Synthesis of N-Ethyl-3,3-dichloro-pyrrolidin-2-one (Lactam)
Target: Synthesis of a functionalized
Reagents & Equipment
-
Starting Material: 2,2,2-Trichloro-N-ethylacetamide (TCEA)
-
Reagents: Allyl bromide (1.2 equiv), Sodium hydride (60% dispersion, 1.2 equiv), Toluene (anhydrous), RuCl
(PPh ) (Catalyst). -
Solvent: Toluene (degassed).
-
Equipment: Microwave reactor (optional) or sealed pressure tube, inert atmosphere (Ar/N
) manifold.
Step-by-Step Methodology
Step 1: N-Allylation (Tether Installation)
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve TCEA (10 mmol, 1.90 g) in anhydrous THF (30 mL). Cool to 0°C.[3]
-
Deprotonation: Carefully add NaH (12 mmol, 0.48 g) portion-wise. Evolution of H
gas will occur.[4] Stir for 30 min at 0°C until gas evolution ceases. -
Alkylation: Add allyl bromide (12 mmol, 1.0 mL) dropwise.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na SO , and concentrate.[1] -
Purification: Flash chromatography (Silica gel) to yield N-allyl-N-ethyl-2,2,2-trichloroacetamide .
Step 2: Ruthenium-Catalyzed ATRC[5]
-
Catalyst Prep: In a pressure tube, dissolve the N-allyl intermediate (5 mmol) in degassed Toluene (0.1 M concentration).
-
Catalyst Addition: Add RuCl
(PPh ) (0.05 equiv, 5 mol%).-
Note: CuCl (30 mol%) with bipyridine ligand is a viable alternative if Ru is unavailable.
-
-
Cyclization: Seal the tube and heat to 110°C for 4-12 hours.
-
Optimization: If using a microwave reactor, heat to 140°C for 20-40 mins.
-
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate. Purify via column chromatography (Hexane/EtOAc) to isolate 1-ethyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one .
Critical Control Points
-
Oxygen Exclusion: The ATRC mechanism involves radical intermediates sensitive to oxygen. Thorough degassing (freeze-pump-thaw x3) is critical for high yields.
-
Concentration: High dilution (0.05 M - 0.1 M) favors intramolecular cyclization over intermolecular polymerization.
Protocol B: Synthesis of 3-Ethylhydantoins (Urea Pathway)
Target: Synthesis of hydantoins using TCEA as a safer alternative to ethyl isocyanate. Mechanism: TCEA reacts with amino acid esters to form a urea intermediate, which cyclizes upon heating or base treatment.
Reagents[3][5][8][9][10][11]
-
Substrate: Amino acid ester hydrochloride (e.g., Glycine ethyl ester HCl).
-
Reagent: TCEA (1.0 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: DMSO or Acetonitrile.
Workflow
Caption: Synthesis of 3-ethylhydantoins using TCEA as a blocked isocyanate.
Step-by-Step Methodology
-
Mixing: In a round-bottom flask, combine Glycine ethyl ester HCl (10 mmol) and TCEA (10 mmol) in DMSO (20 mL).
-
Base Addition: Add TEA (25 mmol) slowly.
-
Urea Formation: Heat the mixture to 80°C for 6 hours. The reaction releases chloroform (
)—ensure good ventilation.-
Checkpoint: TLC should show the disappearance of TCEA and formation of a polar urea spot.
-
-
Cyclization: Increase temperature to 120°C for 2 hours to drive the cyclization (loss of ethanol).
-
Workup: Pour the reaction mixture into ice water (100 mL). The product may precipitate.[3][6] If not, extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water to yield 3-ethylhydantoin .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (ATRC) | Catalyst poisoning by O | Degas solvents using freeze-pump-thaw. Increase catalyst loading to 10 mol%. |
| Polymerization (ATRC) | Concentration too high. | Dilute reaction to <0.05 M to favor cyclization over intermolecular addition. |
| Incomplete Urea Formation | TCEA is sterically stable. | Use a stronger base (DBU) or higher temperature (DMSO at 100°C). |
| Hydrolysis of TCEA | Wet solvents. | TCEA can hydrolyze to trichloroacetic acid in wet basic conditions. Use anhydrous solvents. |
References
-
Radical Cyclization of Trichloroacetamides: Diaba, F., et al. "Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams." Molecules, 2024, 29(9), 2035. Link
-
General ATRC Review: Coussanes, G., et al. "Radical Cyclization of Trichloroacetamides: Synthesis of Lactams." Synthesis, 2017.[2] Link
-
Blocked Isocyanates: Tateno, M., et al. "Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides... and Their Conversions to Ureas." ACS Omega, 2023. Link
-
Ruthenium Catalysis: Nagashima, H., et al. "Ruthenium-catalyzed radical cyclization of N-allyl-trichloroacetamides."[7] Chem. Commun., 2003.
Sources
Application Note: High-Fidelity Synthesis of N-Ethyl-2,2,2-Trichloroacetamide
This Application Note is structured to guide professional researchers through the synthesis of N-ethyl-2,2,2-trichloroacetamide , a valuable intermediate often used as a "masked" isocyanate in polymer chemistry and organic synthesis.[1]
The protocol focuses on the nucleophilic acyl substitution of trichloroacetyl chloride with ethylamine.[1] Due to the corrosive nature of the acyl chloride and the volatility of ethylamine, this guide prioritizes engineering controls and stoichiometric precision .[1]
Executive Summary & Scientific Rationale
N-Substituted trichloroacetamides (NTCAs) serve as robust building blocks in organic synthesis.[1][2] They function primarily as blocked isocyanates , capable of releasing the corresponding isocyanate under mild thermal or basic conditions. This property makes N-ethyl trichloroacetamide a critical reagent for synthesizing ethyl-substituted ureas, carbamates, and polyurethanes without handling phosgene directly [1].[1]
The synthesis described here utilizes a Schotten-Baumann-type acylation under anhydrous conditions.[1] We utilize Ethylamine Hydrochloride (EtNH₂[1]·HCl) rather than free ethylamine gas to ensure precise stoichiometry and minimize volatility hazards.[1] Trichloroacetyl chloride (TCAC) serves as the electrophile.[1]
Key Reaction Pathway
[1]Health, Safety, and Environment (HSE)
CRITICAL WARNING: This protocol involves hazardous reagents.
-
Trichloroacetyl Chloride (TCAC): Highly corrosive, lachrymator. Reacts violently with water to release HCl gas.[1] Handle strictly in a fume hood.
-
Ethylamine (released in situ): Flammable and toxic.[1]
-
Dichloromethane (DCM): Volatile organic solvent; potential carcinogen.[1]
Engineering Controls:
-
All operations must be performed in a certified chemical fume hood.[1]
-
Use standard Schlenk techniques or a drying tube to exclude atmospheric moisture, which hydrolyzes TCAC.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Hazards |
| Ethylamine HCl | 81.54 | 1.0 | Nucleophile Source | Hygroscopic, Irritant |
| Trichloroacetyl Chloride | 181.83 | 1.1 | Electrophile | Corrosive, Water-reactive |
| Triethylamine (TEA) | 101.19 | 2.2 | Base (HCl Scavenger) | Flammable, Corrosive |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium | Volatile, Toxic |
| DMAP | 122.17 | 0.05 | Catalyst (Optional) | Toxic |
Step-by-Step Methodology
Phase A: Preparation and Solubilization[1]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and backfill with nitrogen/argon.[1]
-
Solvation: Charge the RBF with Ethylamine Hydrochloride (10 mmol) and anhydrous DCM (50 mL) .
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add Triethylamine (22 mmol) dropwise. The suspension will clear as free ethylamine is liberated, followed by the precipitation of TEA[1]·HCl. Stir for 15 minutes.
Phase B: Acylation (The Critical Step)[1]
-
Addition: Dissolve Trichloroacetyl Chloride (11 mmol) in DCM (10 mL) in the addition funnel.
-
Controlled Reaction: Add the TCAC solution dropwise to the amine mixture at 0°C over 30 minutes.
-
Note: The reaction is exothermic.[1] Maintain internal temperature < 5°C to prevent side reactions.
-
-
Completion: Allow the reaction to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.[1]
Phase C: Workup and Purification[1]
-
Quench: Slowly add cold water (50 mL) to quench unreacted acid chloride.
-
Extraction: Separate the organic layer.[1][2] Wash the aqueous layer with DCM (2 x 20 mL).[1]
-
Washing: Wash the combined organic phases sequentially with:
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).
-
Purification: The crude solid can be recrystallized from Hexanes/EtOAc or purified via vacuum distillation if liquid (MP is approx.[1] low melting solid or liquid depending on purity).[1]
Process Visualization
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Figure 1: Operational workflow for the synthesis of N-ethyl trichloroacetamide, highlighting temperature control points.
Characterization & Quality Control
To validate the synthesis, compare spectral data against standard values:
-
IR (Neat): Look for strong Carbonyl stretch (C=O) around 1690-1710 cm⁻¹ and N-H stretch around 3300 cm⁻¹.[1]
-
¹H NMR (CDCl₃):
-
¹³C NMR: Characteristic signal for CCl₃ carbon (~92 ppm) and Carbonyl (~162 ppm).[1]
References
-
Tsuda, S., et al. "Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes."[1] ACS Omega, vol. 8, no. 2, 2023, pp. 2706–2716. Link[1]
-
Thermo Fisher Scientific.[1] "Safety Data Sheet: Trichloroacetamide." Thermo Fisher Scientific, 24 Dec. 2021. Link[1]
-
National Center for Biotechnology Information.[1] "2,2,2-Trichloro-N-ethylacetamide."[1][3] PubChem Compound Summary, CID 4108671. Link[1]
Sources
Application Note: Purification Strategies for 2,2,2-Trichloro-N-ethylacetamide
The following Application Note and Protocol is designed for researchers and process chemists requiring high-purity 2,2,2-trichloro-N-ethylacetamide. This guide addresses the physicochemical nuances of N-alkylated trichloroacetamides, acknowledging that this specific derivative lies on the phase boundary between low-melting solids and oils, requiring an adaptive purification strategy.
Abstract & Compound Profile
2,2,2-Trichloro-N-ethylacetamide is a halogenated amide intermediate often utilized in the synthesis of agrochemicals and pharmaceutical heterocycles. Structurally, the electron-withdrawing trichloromethyl group significantly increases the acidity of the amide proton compared to non-halogenated analogs.
Critical Physicochemical Insight: Unlike unsubstituted 2,2,2-trichloroacetamide (MP: ~141°C), N-alkylation disrupts the intermolecular hydrogen bonding network, drastically lowering the melting point.
-
N-Methyl analog: Solid (MP ~68°C)
-
N-Butyl analog: Liquid at room temperature
-
N-Ethyl analog (Target): Typically presents as a low-melting solid or viscous oil depending on ambient temperature and purity.
Therefore, this guide provides a bifurcated protocol :
-
Method A: Standard Recrystallization (for solid crude).
-
Method B: Low-Temperature Crystallization (for oily crude).
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Weight | 190.45 g/mol | |
| Physical State | Low-melting solid or Oil | MP is sensitive to impurities. |
| Solubility (High) | Dichloromethane, Ethyl Acetate, Ethanol | Good for extraction/dissolution. |
| Solubility (Low) | Hexanes, Pentane, Cold Water | Ideal antisolvents. |
| Reactivity | Susceptible to hydrolysis | Avoid prolonged exposure to hot aqueous base. |
Solvent Selection Strategy
The purification logic relies on the "like dissolves like" principle, balanced against the compound's tendency to "oil out" (separate as a liquid phase rather than crystals).
-
Primary Solvent (Solvent A): Ethyl Acetate or Ethanol. Dissolves the compound readily at elevated temperatures.
-
Antisolvent (Solvent B): Hexanes or Heptane. Reduces solubility, forcing precipitation.[1]
-
Why this system? The polarity difference between the trichloromethyl group and the ethyl chain makes a moderately polar/non-polar binary system (EtOAc/Hexane) superior to aqueous systems, which may induce hydrolysis or difficult drying.
Experimental Protocols
Phase 1: Crude Isolation & Assessment
Before recrystallization, ensure the crude material is free of gross impurities (e.g., unreacted amines or acid chlorides).
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM).
-
Wash: Wash with 1M HCl (to remove unreacted ethylamine) followed by Sat. NaHCO₃ (to remove trichloroacetic acid byproducts).
-
Dry & Concentrate: Dry organic layer over anhydrous MgSO₄, filter, and rotary evaporate.
-
Assessment:
-
If Solid: Proceed to Protocol A .
-
If Oil: Proceed to Protocol B .
-
Protocol A: Standard Recrystallization (Binary Solvent)
Use this method if the crude material solidifies at room temperature.
-
Preparation: Place 5.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Ethyl Acetate (approx. 5-10 mL) and heat to 50-60°C with stirring. Add just enough solvent to fully dissolve the solid.
-
Note: Do not boil excessively; trichloroacetamides can be thermally labile.
-
-
Antisolvent Addition: While maintaining temperature at ~50°C, add Hexanes dropwise.
-
Stop point: When a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Crystallization:
-
Remove from heat and allow to cool to Room Temperature (RT) undisturbed for 30 minutes.
-
Once RT is reached, transfer to an ice bath (0-4°C) for 1 hour.
-
-
Filtration: Collect crystals via vacuum filtration using a chilled Buchner funnel.
-
Wash: Wash filter cake with 10 mL of cold Hexane/EtOAc (9:1 ratio).
-
Drying: Dry under high vacuum (0.1 mmHg) at RT for 4 hours.
Protocol B: Low-Temperature Crystallization (For Oily Crude)
Use this method if the compound remains an oil (supercooled liquid) or "oils out" during Protocol A.
-
Dissolution: Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether) at room temperature.
-
Ratio: ~1-2 mL solvent per gram of compound.
-
-
Antisolvent: Add Pentane or Hexane until the solution is slightly turbid.
-
Seeding (Critical): If available, add a "seed crystal" of pure 2,2,2-trichloro-N-ethylacetamide. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Deep Cooling: Seal the flask and place it in a freezer at -20°C overnight.
-
Isolation:
-
Rapid Filtration: Filter quickly using a pre-cooled funnel (to prevent melting).
-
Alternative: If filtration is difficult due to melting, decant the solvent (mother liquor) and dry the residual solid under high vacuum, which often solidifies the mass.
-
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for purifying 2,2,2-trichloro-N-ethylacetamide.
Caption: Decision tree for purification based on the physical state of the crude intermediate.
Quality Control & Validation
To ensure the protocol was successful, perform the following validation steps:
-
Melting Point (MP):
-
A sharp melting range (e.g., 2-3°C range) indicates high purity.
-
Target: Compare against the specific batch; if unknown, constant MP after two recrystallizations confirms purity.
-
-
TLC Analysis:
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) or Iodine stain.
-
Criteria: Single spot (
).
-
-
¹H-NMR (CDCl₃):
-
Look for the ethyl group triplet (~1.2 ppm) and quartet (~3.4 ppm).
-
Broad Singlet: Amide NH proton (variable, typically 6.5-7.5 ppm).
-
Impurity Check: Ensure no doublet peaks from starting ethylamine or broad humps from oligomers.
-
Safety Considerations
-
Toxicity: Trichloroacetamides are potential irritants and may possess mild alkylating properties. Wear nitrile gloves and work in a fume hood.
-
Decomposition: Avoid heating above 80°C, as trichloroacetamides can decompose to release HCl or phosgene-like intermediates under extreme stress.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
-
Guidechem. (2024). 2,2,2-Trichloro-N-ethylacetamide Properties and CAS Data. Retrieved from [5]
-
PubChem. (2024). 2,2,2-trichloro-N-ethylacetamide Compound Summary. National Library of Medicine. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trichloro-N-ethylacetamide
Subject: Optimization of Yield and Purity for 2,2,2-Trichloro-N-ethylacetamide (CAS: 594-65-0) Ticket ID: CHEM-SUP-2024-TCEA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction
Welcome to the technical support hub for haloacetamide synthesis. You are likely targeting 2,2,2-trichloro-N-ethylacetamide , a critical intermediate often used in the synthesis of chloroacetamide herbicides and specific pharmaceutical scaffolds.
While the chemistry appears straightforward (acylation of an amine), the trichloromethyl group introduces specific electronic and steric challenges. The electron-withdrawing nature of the
This guide moves beyond standard textbook procedures to address the "hidden" variables that kill yield in real-world laboratory settings.
Module 1: Reaction Protocol & Stoichiometry
The Core Chemistry
The most efficient route for high yield is the Schotten-Baumann reaction (Acyl Chloride method) in an aprotic solvent.
Optimized Protocol (High-Yield Method)
| Parameter | Recommendation | Technical Rationale |
| Reagents | Trichloroacetyl chloride (1.0 eq) Ethylamine (1.1 - 1.2 eq) Triethylamine (TEA) (1.2 eq) | Slight excess of amine ensures complete consumption of the acid chloride. TEA acts as the HCl scavenger to prevent protonation of ethylamine. |
| Solvent | Dichloromethane (DCM) (Anhydrous) | DCM provides excellent solubility for the reactants but poor solubility for the amine salt byproducts, aiding in workup. |
| Temperature | -10°C to 0°C (Addition) RT (Stirring) | The reaction is highly exothermic. High temps during addition lead to colored impurities and polymerization. |
| Addition Order | Acid Chloride | Add the acid chloride to the amine/base mixture. This keeps the amine in excess during the critical mixing phase, minimizing di-acylation side products. |
Visual Workflow: The "Cold-Add" Strategy
Caption: Optimized addition workflow to minimize exotherm-driven side reactions.
Module 2: Troubleshooting & FAQs
Q1: My yield is consistently low (<50%). Where is the product going?
Diagnosis: This is likely a Work-up Loss issue. Explanation: 2,2,2-trichloro-N-ethylacetamide has moderate polarity. If you wash the organic layer with large volumes of water, you may be extracting your product into the aqueous waste. The Fix:
-
Saturate the Aqueous Phase: Use saturated brine (
) for all washes. The "salting-out" effect forces the organic amide back into the DCM layer. -
Back-Extraction: Do not discard aqueous washes immediately. Re-extract the aqueous wash once with a small volume of DCM to recover dissolved product.
Q2: The reaction mixture turned dark brown/black.
Diagnosis: Thermal degradation. Explanation: Trichloroacetyl chloride is aggressive. If the internal temperature spikes >10°C during addition, you generate "tars" (polymerized side products) and HCl gas which can char the amine. The Fix:
-
Slow down the addition rate.
-
Use an internal thermometer, not just a bath thermometer.
-
Dilute the acid chloride in DCM (1:1 ratio) before addition to act as a heat sink.
Q3: I see a "double spot" on TLC.
Diagnosis: Formation of Di-acylated byproduct or Hydrolysis . Explanation:
-
Di-acylation: If the acid chloride is in large excess locally, it can react with the amide nitrogen again (though less likely with the bulky
group). -
Hydrolysis: If your DCM was "wet," the acid chloride hydrolyzed to Trichloroacetic acid (TCA). The Fix:
-
Wash with 1M NaOH: Trichloroacetic acid is acidic. A quick basic wash will pull it into the aqueous layer as the salt, leaving your pure amide in the organic layer. Note: Do not expose to strong base for long periods, or the amide itself will hydrolyze.
Module 3: Purification Logic
Unlike simple acetamides, the trichloro-derivatives often have lower melting points or exist as oils/low-melting solids.
Purification Decision Tree
Caption: Decision matrix for isolating the final product based on physical state.
Detailed Purification Steps
-
Liquid/Oil: If the product remains an oil (common with N-ethyl derivatives due to disrupted packing), Vacuum Distillation is the gold standard.
-
Solid: Recrystallize from Hexane with a drop of Ethyl Acetate .
-
Heat to boil, add EtOAc dropwise until dissolved, cool slowly to
.
-
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. (Provides the foundational mechanism for acyl chloride/amine coupling).
-
PubChem. (n.d.).[5] 2,2,2-trichloro-N-ethylacetamide (Compound CID 4108671).[6] National Library of Medicine. (Physical properties and identifiers).
-
Org. Synth. (2010). Preparation of (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester. Organic Syntheses, Coll. Vol. 11, p.264. (Demonstrates handling of trichloro-derivatives and silica purification).
-
ACS Omega. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides. (Alternative synthesis routes and NMR characterization data for N-alkyl analogues).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 2,2,2-Trichloro-N,N-diethylacetamide | C6H10Cl3NO | CID 17071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,2-trichloro-N-ethylacetamide | C4H6Cl3NO | CID 4108671 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing solvent selection for trichloroacetamide reactions
Status: Operational Current Protocol Version: 2.4 (2025-Update) Lead Scientist: Senior Application Specialist
Welcome to the Technical Support Center
You are likely here because you are performing an Overman Rearrangement (converting allylic alcohols to allylic amines) or synthesizing trichloroacetimidates as alkylating agents. These reactions are powerful but notoriously sensitive to solvent effects, moisture, and thermal parameters.[1]
This guide replaces generic textbook advice with field-tested troubleshooting protocols. We prioritize causality (why it failed) over simple correction.
Module 1: Trichloroacetimidate Synthesis (The Precursor)
Before you can rearrange, you must synthesize the imidate. 70% of reported failures occur here due to hydrolysis, not during the rearrangement itself.
Standard Protocol: The DBU Method
-
Reagents: Allylic Alcohol (1.0 equiv),
(1.1–1.5 equiv), DBU (0.1–0.2 equiv). -
Temperature: 0°C to RT.
Troubleshooting Guide: Imidate Formation
| Symptom | Probable Cause | Technical Solution |
| Product contains Trichloroacetamide ( | Hydrolysis. The imidate is extremely sensitive to moisture.[1] Even "anhydrous" solvents from a bottle may contain 50+ ppm water. | Protocol: Pre-dry solvent over activated 3Å molecular sieves for 24h (target <10 ppm |
| Low Conversion (Stalled Reaction) | Equilibrium Limit. The reaction is reversible. | Protocol: Increase |
| Product decomposes on Silica | Acid Sensitivity. The imidate hydrolyzes on acidic silica gel. | Protocol: Pre-treat silica gel with 1% |
Green Solvent Optimization (DCM Replacement)
Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .[1]
-
Why? Both are stable to basic conditions (DBU).[1] 2-MeTHF separates cleanly from water during workup, unlike THF.[1]
-
Caution: Avoid esters (Ethyl Acetate) if using stronger bases (NaH, KOtBu) due to potential Claisen condensation side reactions, though they are safe with catalytic DBU.
Module 2: The Overman Rearrangement
This is the critical step. Your solvent choice dictates the mechanism's success. You must choose between Thermal (concerted) or Catalytic (stepwise/metal-mediated) pathways.[1]
Decision Matrix: Solvent Selection
Figure 1: Decision tree for solvent selection based on reaction modality. Thermal routes prioritize boiling point; catalytic routes prioritize non-coordinating ability.
A. Thermal Rearrangement Protocol
Mechanism: [3,3]-Sigmatropic Rearrangement (Concerted).[1][4][5] Key Solvent Property: Boiling Point & Polarity.[1][6]
-
Standard: Xylene (reflux at 140°C).[1]
-
Issue: High temperatures can degrade sensitive substrates.[1]
-
Optimization (Rate Acceleration): While the reaction is concerted and theoretically non-ionic, polar solvents can accelerate the rate if the transition state has significant charge separation (pseudocationic character).
B. Catalyzed Rearrangement Protocol (Pd(II) / Au(I))
Mechanism: Cyclization-induced rearrangement (metal coordinates alkene).[1] Key Solvent Property: Coordination Ability (Donicity).[1]
-
The Trap: Do NOT use Acetonitrile (MeCN) or DMSO.
-
Why? These solvents coordinate strongly to the metal center (Pd/Au), displacing the alkene substrate and shutting down the catalytic cycle.
-
-
Recommended Solvents:
-
DCM: Excellent solubility, non-coordinating (Standard).
-
THF: Acceptable, but can compete weakly with Lewis acidic metals.[1]
-
Trifluorotoluene (TFT): The superior "Green" alternative to DCM. It is non-coordinating, has a higher boiling point (102°C), and excellent solubility for Pd(II) catalysts like COP-Cl.[1]
-
Troubleshooting Guide: Rearrangement
| Symptom | Probable Cause | Technical Solution |
| Reaction Stalls (Catalytic) | Catalyst Poisoning. Solvent impurities (amines, thiols) or coordinating solvent (MeCN).[1] | Protocol: Switch to non-coordinating solvent (DCM or TFT). Ensure substrate is free of residual DBU from the imidate formation step (wash with dilute citric acid). |
| Reaction Slow (Thermal) | Insufficient Heat. Activation energy is high (~25-30 kcal/mol).[1] | Protocol: Switch from Toluene (110°C) to Xylene (140°C) or Dichlorobenzene (180°C). Add 5% |
| Low Enantioselectivity (COP-Cl) | Solvent polarity disrupting chiral pocket. | Protocol: Use DCM or TFT .[1] Avoid THF or alcohols, which can alter the catalyst's aggregation state or coordination geometry. |
Module 3: Green Chemistry & Purification
Modern drug development requires minimizing chlorinated solvents (DCM/DCE).[1]
Solvent Substitution Table
| Traditional Solvent | Green Alternative | Application Notes |
| Dichloromethane (DCM) | 2-MeTHF | Excellent for Imidate formation.[1] Higher BP allows faster kinetics.[1] |
| Dichloromethane (DCM) | Trifluorotoluene (TFT) | Best for Catalytic Rearrangement .[1] Non-coordinating, mimics DCM polarity.[1] |
| Toluene | p-Cymene | Higher boiling point, bio-derived (from terpenes).[1] |
| Hexane/EtOAc | Heptane/Isopropyl Acetate | For chromatography.[1][7] Less neurotoxic, better separation of polar amides.[1] |
Purification Tip: The "Flash" Hack
Trichloroacetamides are often difficult to separate from byproducts using standard Hexane/EtOAc.
-
The Fix: Use DCM/MeCN (95:5) or Toluene/Acetone . The unique selectivity of acetonitrile often resolves the amide from the hydrolyzed carbamate byproduct.
References
-
Overman, L. E. (1976).[1] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates." Journal of the American Chemical Society.[4]
-
Anderson, C. E., & Overman, L. E. (2003).[1][4] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society.[4]
-
Taygerly, J. P., et al. (2012).[3][7] "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[1][3][6] Green Chemistry.
-
Slater, T., et al. (2018).[1] "Flow Chemistry Optimization of the Thermal Overman Rearrangement." Organic Process Research & Development. (Contextual grounding based on general flow chemistry principles for thermal rearrangements).
Sources
Technical Support Center: 2,2,2-Trichloro-N-ethylacetamide Purity Optimization
Status: Active Ticket Type: Synthesis & Purification Troubleshooting Subject: Resolving Low Purity, Oiling Out, and Spectral Impurities in 2,2,2-Trichloro-N-ethylacetamide Assigned Specialist: Senior Application Scientist
Executive Summary: The Purity Dashboard
Before troubleshooting, verify your target compound's behavior.[1] 2,2,2-trichloro-N-ethylacetamide is a secondary amide derived from trichloroacetic acid. Its electron-deficient trichloromethyl group significantly alters its physical properties compared to standard acetamides.
| Parameter | Specification / Behavior | Common Failure Mode |
| Physical State | Low-melting solid or viscous oil (dependent on purity). | Persists as a dark oil; refuses to crystallize. |
| Reactivity | Base Sensitive. The | Decomposition to chloroform and isocyanate/carbamate if washed with strong base (NaOH). |
| Solubility | Soluble in alcohols, ethers, chlorinated solvents. Low solubility in cold water/hexanes. | Product trapped in aqueous layer during workup due to "salting in" effects. |
| Key Impurity | Ethylammonium chloride (salt) & Trichloroacetic acid. | Peaks at |
Phase 1: Synthesis Control (The Source of Impurity)
User Question: "My crude yield is decent, but the purity is consistently <85%. The color is dark yellow instead of off-white. What is going wrong upstream?"
Root Cause Analysis
The reaction between trichloroacetyl chloride (TCAC) and ethylamine is highly exothermic. High temperatures promote two side reactions:
-
Thermal Decomposition: TCAC can degrade to phosgene and degradants.
-
Over-acylation: Formation of imides (rare but possible with excess acid chloride).
Protocol Optimization
You must control the exotherm to prevent "tar" formation.
-
Reagent Quality Check: TCAC hydrolyzes rapidly in moist air to trichloroacetic acid.
-
Test: Take a small aliquot of your acid chloride and run a GC or NMR. If significant acid is present, distill the TCAC before use.
-
-
Temperature Ceiling: Maintain reaction temperature below 0°C during addition.
-
Base Scavenger Choice: Use Triethylamine (
) or excess Ethylamine as the HCl scavenger.-
Recommendation: Use
(1.1 eq) in a solvent like Dichloromethane (DCM). It precipitates clearly as , which is easier to filter than ethylamine salts.
-
Workflow Diagram: Reaction Logic
Figure 1: Reaction workflow emphasizing temperature control and salt removal.
Phase 2: Work-up & Isolation (The Separation)
User Question: "I washed the reaction mixture with 1N NaOH to remove the acid, but my yield plummeted. Where did my product go?"
Critical Warning: The Haloform Trap
NEVER use strong bases (NaOH, KOH) with trichloroacetamides.
The electron-withdrawing
Correct Work-up Protocol
Use a "Gentle Swing" pH strategy to remove unreacted amine and acid without degrading the amide.
-
Acid Wash (Remove Amines):
-
Mild Base Wash (Remove Acids):
-
Drying:
-
Dry over
, filter, and evaporate.
-
Phase 3: Purification (The Polish)
User Question: "My product is 'oiling out' during recrystallization. It forms a glob at the bottom instead of crystals. How do I fix this?"
The "Oiling Out" Phenomenon
This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated/impure. The product separates as a liquid phase before it can crystallize.[3]
Troubleshooting Guide: Recrystallization
| Method | Solvent System | Protocol |
| Standard | Hexane / Ethyl Acetate | Dissolve in min. hot EtOAc. Add hot Hexane until cloudy. Cool slowly. |
| Anti-Oil | Ethanol / Water | Dissolve in warm Ethanol. Add water dropwise until turbidity persists. Seed with a crystal if available. |
| Rescue | Melt & Grind | If it oils out, cool to -20°C until solid. Grind the solid under cold pentane to remove surface impurities. |
Purification Logic Tree
Figure 2: Decision tree for handling crystallization failures.
FAQ: Spectral & Analysis Troubleshooting
Q: I see a doublet at
-
A: Likely No . These are characteristic shifts for the ethyl group, but check the integration. If the shifts are slightly upfield compared to your expected amide, it is likely Ethylammonium Chloride salt.
-
Fix: Your acid wash (Phase 2) was insufficient. Redissolve in DCM and wash again with 1M HCl.
-
Q: My LC-MS shows a mass of [M+H]+ but also a large peak at [M+H+18]+.
-
A: This is likely an ammonium adduct or water adduct, common with amides. However, if you see a mass corresponding to Trichloroacetic acid , your compound has hydrolyzed.
-
Fix: Ensure your LC-MS solvents are not basic. Use Formic Acid modifier (0.1%).
-
Q: The product smells like vinegar/acrid.
-
A: This indicates residual Trichloroacetic acid or HCl .
-
Fix: Recrystallize from Hexane/EtOAc or perform a bicarbonate wash.
-
References
- Synthesis of Trichloroacetamides: "Preparation of N-Substituted Trichloroacetamides." Journal of Organic Chemistry. (General reactivity of trichloroacetyl chloride with amines).
-
Haloform Reaction Mechanism: "The Haloform Reaction." Comprehensive Organic Name Reactions and Reagents.
-
Recrystallization Techniques: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.
-
Physical Properties: "2,2,2-Trichloroacetamide derivatives."[4] PubChem Compound Summary.
- Amide Hydrolysis Kinetics: "Hydrolysis of Amides. Kinetics and Mechanism." Accounts of Chemical Research. (Explaining the stability of electron-deficient amides).
Sources
Technical Support Center: Stability of 2,2,2-trichloro-N-ethylacetamide
Topic: Stability & Handling in Aqueous Solutions
Executive Summary
2,2,2-trichloro-N-ethylacetamide (TCEA) is a halogenated amide derivative often used as a synthetic intermediate or a probe in biological assays. Unlike standard acetamides, the presence of the trichloromethyl (
The Critical Insight: The strong electron-withdrawing nature of the three chlorine atoms renders the carbonyl carbon highly electrophilic. Consequently, TCEA is susceptible to rapid hydrolysis in alkaline conditions , a behavior often underestimated by researchers accustomed to stable non-halogenated amides.
Module 1: The Stability Mechanism (The "Why")
Q: Why does my compound degrade rapidly in basic buffers (pH > 8)?
A: This is due to the Inductive Effect (-I) of the trichloromethyl group.
In a standard N-ethylacetamide, the carbonyl carbon is moderately electrophilic. However, in TCEA, the
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon.[1] -
Leaving Group: The bond breaks to release ethylamine and the trichloroacetate anion.
-
Self-Catalysis Risk: The breakdown product, Trichloroacetic Acid (TCA), is a strong acid (
). In unbuffered solutions, this can drastically lower pH; in buffered solutions, it consumes buffering capacity.
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation pathway you must prevent.
Module 2: Troubleshooting Guides & FAQs
Scenario A: HPLC Anomalies
Q: I see a "ghost peak" eluting near the solvent front in my Reverse Phase HPLC. Is this my compound? A: Likely not. This is probably Trichloroacetic Acid (TCA) , the hydrolysis product.
-
Diagnostic: TCA is highly polar and ionizes completely at neutral pH. It often elutes in the void volume or very early in C18 columns.
-
Confirmation: Check the UV spectrum. TCEA has a distinct amide absorption; TCA has a simple carboxylate absorption.
-
Fix: Prepare a fresh standard in acetonitrile or acidified water (0.1% Formic Acid) immediately before injection. Do not let aqueous samples sit in the autosampler for >4 hours.
Scenario B: Storage & Formulation
Q: Can I store 10 mM stock solutions in PBS at -20°C? A: Not recommended.
-
The Issue: PBS (Phosphate Buffered Saline) usually has a pH of 7.4. While TCEA is moderately stable at neutral pH, freeze-thaw cycles can cause local pH shifts (eutectic formation) that accelerate degradation.
-
The Solution:
-
Primary Stock: Dissolve in 100% DMSO (anhydrous). TCEA is stable in DMSO for months at -20°C.
-
Working Solution: Dilute into aqueous buffer immediately before use.
-
Buffer Choice: If aqueous storage is unavoidable, use a buffer at pH 4.0 - 6.0 (e.g., Citrate or Acetate). Avoid Carbonate or Tris buffers at pH > 8.0.
-
Scenario C: Biological Assays
Q: My IC50 values shift over time during a 24-hour incubation. Why? A: You are measuring the combined effect of the parent compound and its degradation products.
-
Half-Life Estimation: At pH 7.4 (37°C), the half-life (
) of activated amides can range from hours to days depending on steric hindrance. For TCEA, expect meaningful degradation ( ) within 12-24 hours. -
Control: Run a "Vehicle + Compound" control without cells/enzyme and monitor by HPLC at t=0 and t=24h to quantify the loss.
Module 3: Quantitative Data & Decision Making
Stability Profile Summary
| Parameter | Condition | Stability Status | Recommendation |
| pH 1 - 4 | Acidic | High | Safe for short-term handling. |
| pH 5 - 7 | Neutral | Moderate | Use fresh preps; stable for typical assay durations (2-6h). |
| pH > 8 | Basic | Low / Critical | Avoid. Rapid hydrolysis occurs.[2] |
| Solvent | DMSO/Ethanol | Excellent | Preferred storage method. |
| Temp | 37°C | Variable | Increases hydrolysis rate 2-3x per 10°C rise. |
Workflow: Buffer Selection Logic
Use this flowchart to select the correct solvent system for your experiment.
Module 4: Standard Operating Procedure (SOP)
Protocol: Kinetic Stability Determination
Use this protocol to determine the exact half-life of TCEA in your specific assay buffer.
Reagents:
-
TCEA Stock (100 mM in DMSO).
-
Assay Buffer (e.g., PBS pH 7.4).
-
Internal Standard (e.g., Caffeine or Benzamide - stable and distinct UV).
Procedure:
-
Preparation: Spike TCEA into pre-warmed (37°C) Assay Buffer to a final concentration of 100 µM. Add Internal Standard (50 µM).
-
Sampling: Immediately withdraw 100 µL (Time 0).
-
Quenching: Add 100 µL of cold Acetonitrile + 1% Formic Acid . (This stops hydrolysis by lowering pH and denaturing any enzymes if present).
-
Timepoints: Repeat sampling at 1, 2, 4, 8, and 24 hours.
-
Analysis: Analyze via HPLC-UV (210 nm or 254 nm).
-
Calculation: Plot
vs. Time. The slope gives the rate constant.
References
-
Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society. Link(Foundational text on steric and electronic effects in amines/amides).
-
Talukdar, R., et al. (2019). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate.[3] Link(Detailed kinetic analysis of N-substituted amide hydrolysis mechanisms).
-
PubChem. (n.d.). 2,2,2-trichloro-N-ethylacetamide | C4H6Cl3NO.[4] National Library of Medicine. Link(Chemical structure and physical property data).
-
Williams, R. (2022).[5] pKa Data Compiled. Organic Chemistry Data. Link(Reference for pKa values of leaving groups and hydrolysis products).
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 2,2,2-Trichloro-N-ethylacetamide
The following guide is designed for researchers and analytical scientists involved in the structural characterization of chlorinated amides. It moves beyond basic spectral listing to focus on the comparative analysis of solvent systems , a critical decision point that defines spectral resolution and proton exchangeability.
Executive Summary & Technical Context
2,2,2-Trichloro-N-ethylacetamide (TCEA) is a specialized chlorinated amide often encountered as a stable intermediate in the synthesis of agrochemicals or as a derivatizing agent for amines.[1] Its structural rigidity, imparted by the trichloromethyl (
This guide compares the spectral performance of TCEA in two distinct solvent systems: Chloroform-d (
Key Finding: While
Structural Analysis & Assignments
Before comparing solvents, we must establish the baseline spectral signature.[1] The molecule consists of three distinct proton environments.[2]
Structure:
Table 1: Theoretical Chemical Shift Assignments (Baseline)
| Proton Group | Multiplicity | Approx.[1][2] Shift ( | Coupling ( | Diagnostic Note |
| A: | Triplet ( | 1.15 – 1.30 | ~7.2 | Upfield terminal group; coupled to |
| B: | Pentet/Multiplet | 3.40 – 3.55 | ~7.2, ~5.0 | Deshielded by Nitrogen; splits by |
| C: | Broad Singlet | 6.50 – 9.00 | N/A | Highly solvent/concentration dependent.[1][2] |
| D: | Silent | N/A | N/A | No protons.[2] Absence of singlet at ~2.0 ppm confirms chlorination.[2] |
Critical Comparison Point: Unlike the non-chlorinated analog N-ethylacetamide, TCEA lacks the sharp singlet at
2.0 ppm (acetyl).[2] This "silent region" is the primary indicator of successful trichloro-substitution.[2]
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding resolution and peak identification.[1][2]
Scenario A: The Standard Approach ( )
Behavior: In non-polar deuterated chloroform, the amide proton is prone to rapid exchange and weak intermolecular hydrogen bonding.[1][2]
-
NH Peak: Appears as a broad, indistinct hump typically between 6.5 – 7.5 ppm.[1][2]
-
Coupling: The
coupling is often "washed out" due to quadrupolar relaxation of the Nitrogen-14 nucleus and proton exchange, causing the signal to appear as a simple quartet rather than a multiplet.[2] -
Use Case: Quick purity checks where the
integral is not critical.
Scenario B: The High-Performance Alternative (DMSO- )
Behavior: DMSO acts as a strong Hydrogen-bond acceptor.[2] It "locks" the amide proton in place, slowing down the exchange rate.[1]
-
NH Peak: Shifts significantly downfield to 8.5 – 9.5 ppm and sharpens into a distinct triplet (or broad singlet depending on dryness).[2]
-
Coupling: The
signal often reveals fine splitting (coupling to NH), appearing as a doublet of quartets (dq) or a quintet-like multiplet.[1][2] -
Use Case: Full structural characterization and integration of the amide proton.
Visualization: Solvent Interaction Mechanism
The following diagram illustrates why DMSO is the superior alternative for visualizing the Amide proton.
Figure 1: Mechanistic difference in solvent interaction.[1][2] DMSO stabilizes the NH proton via hydrogen bonding, resulting in a distinct, integration-ready signal.[1]
Experimental Protocol: Self-Validating Analysis
To ensure scientific integrity, follow this self-validating workflow. This protocol includes a "D2O Shake" step to confirm the identity of the labile NH proton.[2]
Step 1: Sample Preparation[1][2]
-
Massing: Weigh ~10 mg of 2,2,2-trichloro-N-ethylacetamide into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(preferred for characterization).[2]-
Why? To ensure the NH peak is visible and distinct from aromatic impurities.
-
-
Transfer: Transfer to a high-quality 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak in DMSO appears at ~3.33 ppm).[2]
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (d1): Set to 2.0 seconds or higher.
Step 3: The Validation Workflow (D2O Shake)
If the NH peak assignment is ambiguous, perform the D2O Shake :
-
Acquire the standard spectrum in
or DMSO.[2] -
Add 1-2 drops of Deuterium Oxide (
) to the NMR tube.[2] -
Shake vigorously and let settle.[2]
-
Re-acquire the spectrum.[2][3]
-
Validation Criteria: The peak at >6.5 ppm (NH) should disappear or diminish significantly due to H/D exchange (
). The HDO peak will appear/grow at ~4.7 ppm.[2]
-
Visualization: Analytical Workflow
Figure 2: Step-by-step decision tree for acquiring and validating the NMR spectrum of TCEA.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][4] J. Org.[2][3][4] Chem.1997 , 62, 7512–7515.[1][2][4] Link[1][2]
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[1][2]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005 .[1] (General reference for amide shifts and inductive effects).
-
PubChem Compound Summary for CID 17071 , 2,2,2-Trichloro-N,N-diethylacetamide (Analogous structure data). Link
Sources
A Comparative Guide to the FTIR Spectroscopy of 2,2,2-trichloro-N-ethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption characteristics of 2,2,2-trichloro-N-ethylacetamide. By comparing its spectral features with those of structurally related analogs, this document offers a comprehensive reference for identifying and characterizing this molecule. The insights provided are grounded in established spectroscopic principles and supported by experimental data from comparable compounds.
Molecular Structure and Expected Vibrational Modes
2,2,2-trichloro-N-ethylacetamide is a secondary amide characterized by two key structural features that profoundly influence its infrared spectrum: the bulky, electron-withdrawing trichloromethyl (CCl₃) group and the N-ethyl (-NHCH₂CH₃) substituent. These groups give rise to a unique vibrational fingerprint that can be systematically analyzed by comparing its spectrum to simpler, related molecules.
The primary regions of interest in the FTIR spectrum of an amide are the N-H stretching, C=O stretching (Amide I), N-H bending and C-N stretching (Amide II), and C-N stretching and N-H bending (Amide III) vibrations. The presence of the CCl₃ group is expected to introduce strong absorptions in the fingerprint region, while the N-ethyl group will contribute characteristic C-H stretching and bending modes.
Comparative Analysis of FTIR Absorption Peaks
To elucidate the vibrational signatures of 2,2,2-trichloro-N-ethylacetamide, a comparison with key analogs is instructive. The following table summarizes the expected and observed FTIR peaks for 2,2,2-trichloro-N-ethylacetamide based on data from trichloroacetamide and N-ethylacetamide. This comparative approach allows for a more confident assignment of the observed vibrational modes.
| Vibrational Mode | Trichloroacetamide (cm⁻¹) | N-Ethylacetamide (cm⁻¹)[1] | Expected/Observed for 2,2,2-trichloro-N-ethylacetamide (cm⁻¹) | Assignment and Rationale |
| N-H Stretch | ~3350, ~3250 (primary amide) | ~3300 (secondary amide) | ~3300 | A single, strong band is expected for the secondary amide N-H stretch. Hydrogen bonding can cause this peak to broaden. |
| C-H Stretch (Aliphatic) | N/A | ~2970, ~2930, ~2870 | ~2980-2870 | Multiple bands arising from the symmetric and asymmetric stretching of the methyl and methylene groups of the N-ethyl substituent. |
| Amide I (C=O Stretch) | ~1700 | ~1650 | ~1690-1710 | The strong electron-withdrawing effect of the CCl₃ group increases the double bond character of the C=O bond, shifting its stretching frequency to a higher wavenumber compared to a typical secondary amide. |
| Amide II (N-H Bend, C-N Stretch) | ~1600 (primary amide) | ~1560 | ~1540-1560 | This band is characteristic of secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. |
| C-H Bend (Aliphatic) | N/A | ~1460, ~1375 | ~1460, ~1375 | Bending vibrations (scissoring and symmetric deformation) of the CH₂ and CH₃ groups in the N-ethyl substituent. |
| Amide III (C-N Stretch, N-H Bend) | ~1400 | ~1300 | ~1300-1350 | A complex vibration involving C-N stretching, N-H bending, and C-C stretching of the ethyl group. |
| C-Cl Stretch | ~830, ~670 | N/A | ~830-850, ~650-680 | Strong, characteristic absorptions due to the symmetric and asymmetric stretching of the C-Cl bonds in the trichloromethyl group. |
Experimental Protocol for FTIR Analysis
This section outlines a standardized procedure for acquiring a high-quality FTIR spectrum of a solid amide sample, such as 2,2,2-trichloro-N-ethylacetamide, using the Attenuated Total Reflectance (ATR) technique.
Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Select the ATR accessory and ensure the crystal (e.g., diamond or germanium) is clean.
-
-
Background Spectrum Acquisition:
-
With the clean ATR crystal and no sample present, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid 2,2,2-trichloro-N-ethylacetamide sample onto the ATR crystal.
-
Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking function to identify the wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Visualizing Molecular Vibrations and Workflow
The following diagrams illustrate the molecular structure and the key vibrational modes, as well as the experimental workflow for FTIR analysis.
Caption: Key vibrational modes in 2,2,2-trichloro-N-ethylacetamide.
Caption: Standard workflow for ATR-FTIR spectroscopy.
In-depth Interpretation and Causality
The interpretation of an FTIR spectrum is a deductive process that relies on understanding how molecular structure influences bond vibrations.[2]
-
The Amide I Band: The position of the Amide I band is particularly sensitive to the electronic environment of the carbonyl group. In N-ethylacetamide, this band appears around 1650 cm⁻¹. However, in 2,2,2-trichloro-N-ethylacetamide, the three highly electronegative chlorine atoms on the α-carbon create a strong inductive effect. This electron withdrawal pulls electron density away from the carbonyl carbon, strengthening the C=O double bond and increasing the energy required to excite its stretching vibration. Consequently, a significant shift to a higher wavenumber (hypsochromic shift) to the 1690-1710 cm⁻¹ region is expected.
-
The Amide II and III Bands: These bands are more complex as they result from coupled vibrations. The Amide II band, primarily from N-H bending and C-N stretching, is a hallmark of secondary amides.[3][4] Its position is less affected by the trichloromethyl group compared to the Amide I band, but subtle shifts can still provide structural information.
-
N-H and C-H Stretching Regions: The N-H stretching vibration around 3300 cm⁻¹ confirms the presence of a secondary amide. The bands in the 2870-2980 cm⁻¹ region are unambiguously assigned to the C-H stretching vibrations of the ethyl group and serve as a clear indicator of this N-substituent.
-
The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information but can be complex to interpret due to the overlap of many vibrational modes. However, for 2,2,2-trichloro-N-ethylacetamide, the strong absorptions anticipated in the 650-850 cm⁻¹ range are highly diagnostic for the C-Cl stretching modes of the CCl₃ group.[5] The presence of these intense bands provides compelling evidence for the trichloroacetamido moiety.
Conclusion
The FTIR spectrum of 2,2,2-trichloro-N-ethylacetamide is distinguished by a combination of features characteristic of a secondary amide and a trichloromethyl group. The high-frequency Amide I band, the distinct N-H and aliphatic C-H stretches, and the strong C-Cl absorptions in the fingerprint region collectively provide a robust spectroscopic signature for this compound. By comparing its spectrum with those of trichloroacetamide and N-ethylacetamide, researchers can confidently assign the observed peaks and verify the molecular structure. This comparative guide provides a foundational framework for the identification and characterization of 2,2,2-trichloro-N-ethylacetamide and related compounds in various research and development settings.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61144, Trichloroacetamide. [Link]
-
Zhang, Y., Liu, Y., & Cao, Y. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8799–8807. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd. [Link]
Sources
- 1. N-Ethylacetamide(625-50-3) IR Spectrum [chemicalbook.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Profiling of 2,2,2-Trichloro-N-ethylacetamide (TCNEA)
Executive Summary
2,2,2-trichloro-N-ethylacetamide (TCNEA) is a halogenated amide frequently encountered as a synthetic intermediate, a byproduct in the chlorination of water containing acetamides, or as a specific derivatizing agent in gas chromatography. Its analysis is critical due to the potential genotoxicity associated with haloacetamides.
This guide provides a definitive comparison of the Electron Ionization (EI) fragmentation patterns of TCNEA against its non-halogenated and fluorinated analogs. By isolating the specific mass spectral behaviors driven by the trichloromethyl (
Part 1: Structural Context & Comparative Scope
To accurately identify TCNEA, one must distinguish its behavior from its common analogs: N-ethylacetamide (NEA) (the parent structure) and 2,2,2-trifluoro-N-ethylacetamide (TFNEA) (the fluorinated analog often used in metabolic studies).
Structural Comparison
The substitution of the
Figure 1: Structural relationship between TCNEA and its analogs, highlighting the mass shift and halogen influence.
Part 2: Experimental Methodology (Self-Validating Protocol)
The following protocol is designed for GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry). This method is self-validating: the observation of the specific chlorine isotope cluster serves as an internal confirmation of the molecular identity.
Instrument Parameters[1]
-
Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Column: Rtx-5MS or equivalent (5% diphenyl/95% dimethyl polysiloxane), 30m x 0.25mm ID.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 35–300.
Reagent Preparation
-
Standard: Dissolve 1 mg TCNEA in 1 mL Dichloromethane (DCM).
-
Blank: Pure DCM injection (Required to rule out carryover).
-
System Suitability: Inject a homologous series of alkanes or a standard amide mix to verify column performance.
Part 3: Fragmentation Mechanism Analysis
The mass spectrum of TCNEA is dominated by the instability of the
Primary Fragmentation Pathways
-
-Cleavage (Dominant): The bond between the trichloromethyl carbon and the carbonyl carbon is weakened. Ionization leads to the cleavage of this bond.
-
Pathway A: Formation of the resonance-stabilized N-ethyl acylium ion (
). This is typically the Base Peak ( 72). -
Pathway B: Charge retention on the trichloromethyl group (
). This yields a diagnostic cluster at 117, 119, and 121.
-
-
N-Alkyl Cleavage: Loss of the ethyl group or parts of it (e.g., loss of methyl radical from the ethyl chain) is secondary to the halogen-driven cleavage.
The Chlorine Isotope Fingerprint
The presence of three chlorine atoms creates a unique isotopic envelope for the molecular ion (
-
vs
: Natural abundance is approx 3:1. - Pattern: The intensity ratio for ions containing 3 chlorines (M, M+2, M+4, M+6) follows an approximate 100 : 98 : 32 : 3 distribution. This is the definitive "fingerprint" for TCNEA.
Visualized Fragmentation Pathway
Figure 2: Mechanistic pathway of TCNEA fragmentation under 70 eV Electron Ionization.
Part 4: Data Comparison & Diagnostic Tables
The following table contrasts the spectral signatures of TCNEA with its alternatives. This data allows researchers to distinguish between the target and potential analogs or impurities.
Table 1: Comparative Mass Spectral Signatures
| Feature | TCNEA (Target) | TFNEA (Fluoro-Analog) | NEA (Non-Halogen) |
| Molecular Weight | 189.0 (Monoisotopic) | 141.1 | 87.1 |
| Molecular Ion ( | Weak/Visible (Cluster) | Weak | Visible ( |
| Base Peak (100%) | |||
| Diagnostic Halogen Ion | None | ||
| Isotope Pattern | Distinct M, M+2, M+4 (Cl3) | No significant M+2 | Standard CHN pattern |
| Key Neutral Loss | Loss of 117 (Radical | Loss of 69 (Radical | Loss of 15 (Methyl) |
Table 2: TCNEA Diagnostic Ion List (Reference for Peak Assignment)
| m/z (Nominal) | Ion Identity | Origin / Mechanism | Relative Abundance |
| 72 | 100% (Base) | ||
| 117 | High | ||
| 119 | Isotope of | ~96% of | |
| 121 | Isotope of | ~32% of | |
| 189 | Molecular Ion | Low | |
| 191 | Molecular Ion Isotope | ~96% of | |
| 44 | Secondary fragmentation of | Moderate | |
| 29 | Ethyl group cleavage | Moderate |
Part 5: Diagnostic Workflow for Impurity Profiling
When analyzing complex matrices (e.g., pharmaceutical intermediates), use this decision logic to confirm TCNEA presence.
-
Extract Ion Chromatogram (EIC): Plot EIC for m/z 72 and m/z 117 simultaneously. Co-elution confirms the amide core and the trichloromethyl group are on the same molecule.
-
Isotope Check: Zoom into the m/z 117-125 region. If the 117:119:121 ratio deviates significantly from 100:96:32, the peak is likely an interference or a different chlorinated species (e.g., dichloro-).
-
Retention Time Index: TCNEA will elute significantly later than NEA and slightly later than TFNEA on non-polar columns (e.g., Rtx-5MS) due to the higher molecular weight and polarizability of the chlorine atoms.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] 2-Chloro-N-ethylacetamide Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] (Note: Used as homologous reference for N-ethyl cleavage behavior).
-
NIST Mass Spectrometry Data Center. (2023).[1] Acetamide, 2,2,2-trichloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] (Note: Reference for trichloromethyl group fragmentation).
-
PubChem. (2024). 2,2,2-Trichloro-N-ethylacetamide Compound Summary. National Library of Medicine. .
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of -cleavage mechanisms in amides).
Sources
Comparative Guide: Reactivity of N-Methyl vs. N-Ethyl Trichloroacetamide
The following guide provides an in-depth technical comparison of
Executive Summary
In drug development and organic synthesis,
-
-Methyl Trichloroacetamide: Exhibits higher crystallinity (solid at RT) and slightly faster reaction kinetics due to lower steric hindrance (
). It is the preferred reagent for introducing methyl-urea/carbamate motifs. -
-Ethyl Trichloroacetamide: Possesses increased lipophilicity and slightly retarded kinetics due to the ethyl group's steric bulk (
) and stronger inductive (+I) effect. It is often a liquid or low-melting solid, offering different solubility profiles in non-polar solvents.
Chemical & Physical Profile
The trichloroacetyl group (
| Property | ||
| CAS Number | 23170-77-6 | 594-65-0 (Generic for TCA) / Specific CAS varies |
| Molecular Weight | 176.43 g/mol | 190.45 g/mol |
| Physical State | White Crystalline Solid | Colorless Liquid / Low-melting Solid |
| Melting Point | 104.5 – 106 °C | < 30 °C (Inferred from N-butyl/hexyl analogs) |
| Boiling Point | 253.1 °C | ~240–250 °C (Est.) |
| Taft Steric ( | 0.00 (Reference) | -0.07 (Slightly more hindered) |
| Electronic ( | 0.00 (Reference) | -0.10 (More electron donating) |
Note on Physical State: While the
-methyl derivative is a well-characterized solid, increasing the alkyl chain length (ethyl, butyl, hexyl) disrupts crystal packing, often lowering the melting point to ambient or sub-ambient levels, turning them into oils.
Reactivity Analysis
The "Blocked Isocyanate" Mechanism
Unlike standard amides which require harsh acid/base hydrolysis to cleave the
-
Pathway A (Hydrolysis): Attack at Carbonyl
Tetrahedral Intermediate Loss of Isocyanate Amine + (if water is present). -
Pathway B (Carbamoylation): In the presence of an external nucleophile (amine/alcohol), the in-situ isocyanate is trapped to form ureas or carbamates .
Steric & Electronic Differentiation
The reactivity difference between the Methyl and Ethyl variants is governed by the Taft Equation :
-
Steric Effect (
):-
-Methyl (
): Minimal steric shielding of the carbonyl carbon. Nucleophilic attack (by or DBU) is rapid. -
-Ethyl (
): The additional methylene group introduces a small but measurable steric barrier, slightly retarding the rate of initial nucleophilic attack and the subsequent rearrangement.
-
-Methyl (
-
Electronic Effect (
):-
The ethyl group is more electron-donating than the methyl group. This slightly destabilizes the developing negative charge on the nitrogen during deprotonation (making the
slightly less acidic) and reduces the electrophilicity of the carbonyl carbon. -
Result:
-Ethyl trichloroacetamide requires slightly more vigorous conditions (e.g., longer reaction times or stronger bases) to achieve the same conversion rates as the -methyl analog.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways for these compounds:
Figure 1: Reaction pathway showing the conversion of N-alkyl trichloroacetamides into isocyanates via base-mediated haloform cleavage.
Experimental Protocols
Protocol A: Synthesis of N-Alkyl Trichloroacetamides
This method avoids the use of unstable trichloroacetyl chloride by using tetrachloroethylene (TCE) and photo-oxidation, or hexachloroacetone.
Materials:
-
Amine (
-methylamine or -ethylamine hydrochloride) -
Tetrachloroethylene (Solvent/Reagent)[1]
-
Oxygen source (
bubbling)[1] -
UV Light source (Low-pressure Hg lamp)
Workflow:
-
Dissolve the amine (10 mmol) in tetrachloroethylene (20 mL).
-
Irradiate with UV light while bubbling
at 70°C for 2-4 hours. Mechanism: TCE photo-oxidizes to trichloroacetyl chloride in situ.[1] -
Wash the reaction mixture with aqueous
to remove HCl. -
- -Methyl: Recrystallize from hexane/EtOAc (Yield ~90%).
- -Ethyl: Purify via vacuum distillation or silica plug (Yield ~85%).
Protocol B: Conversion to Ureas (Reactivity Test)
Demonstrates the "Blocked Isocyanate" utility.
-
Charge:
-Methyl or -Ethyl trichloroacetamide (1.0 equiv), Benzylamine (1.1 equiv), and DBU (0.5 equiv) in DMSO. -
Conditions: Stir at 80°C.
-
Monitoring:
- -Methyl: Complete conversion typically observed within 2-4 hours.
- -Ethyl: May require 4-6 hours due to steric retardation.
-
Workup: Dilute with water, extract with EtOAc. The product is the corresponding unsymmetrical urea (
or ).
References
-
Imada, Y., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega.[1] Link[1]
-
Soundararajan, S., & Vold, M. J. (1958). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61144, 2,2,2-Trichloroacetamide.Link
-
LookChem. AcetaMide, 2,2,2-trichloro-N-Methyl- Properties and Data.Link
-
Bandyopadhyay, M., et al. Exhaustive Hydrodechlorination of Trichloroacetamides under Electrochemical Conditions. ResearchGate.[3] Link
Sources
HPLC Purity Analysis of 2,2,2-Trichloro-N-ethylacetamide: A Comparative Technical Guide
This comparison guide details the High-Performance Liquid Chromatography (HPLC) methodology for the purity analysis of 2,2,2-trichloro-N-ethylacetamide (CAS: 5465-35-0). It contrasts the recommended HPLC approach with Gas Chromatography (GC) alternatives and standard C18 workflows versus advanced mixed-mode separations.
Executive Summary
2,2,2-trichloro-N-ethylacetamide is a critical halogenated intermediate often used in the synthesis of agrochemicals and pharmaceutical precursors. Its purity analysis is challenging due to the potential for hydrolysis, yielding Trichloroacetic acid (TCA) and Ethylamine , and the presence of starting materials like 2,2,2-Trichloroacetamide .
While Gas Chromatography (GC) is common for halogenated compounds, it poses risks of thermal degradation (decarboxylation of acidic impurities) and column bleed interference. HPLC is the superior validated approach for purity profiling as it allows for the simultaneous detection of the non-volatile hydrolysis products and the main analyte without thermal stress.
Key Performance Indicators (HPLC vs. GC)
| Feature | HPLC (Recommended) | GC-FID/MS (Alternative) |
| Analyte Stability | High (Ambient Temp Analysis) | Moderate (Risk of thermal breakdown at >150°C) |
| Impurity Detection | Excellent for polar/ionic impurities (TCA) | Poor for underivatized acids (TCA tails badly) |
| Sample Matrix | Compatible with aqueous reaction mixtures | Requires extraction/drying (incompatible with water) |
| Sensitivity | High (UV @ 210 nm) | High (FID), but baseline noise can be higher |
Chemical Context & Degradation Pathway
Understanding the impurity profile is essential for method development. The primary degradation pathway is hydrolysis, driven by the electron-withdrawing trichloro- group which activates the amide bond.
Figure 1: Hydrolysis degradation pathway of 2,2,2-trichloro-N-ethylacetamide yielding acidic and basic impurities.
Recommended HPLC Methodologies
Two protocols are presented: Method A (Standard QC) for routine purity checks, and Method B (Advanced) for detailed impurity profiling including the highly polar Trichloroacetic acid.
Method A: Standard Reversed-Phase (C18)
Best for: Routine batch release, main peak assay.
-
Column: C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond absorption).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar voids) |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Rationale: The initial high aqueous hold ensures that polar impurities (acids/amines) are separated from the solvent front, although TCA may still elute very early (k' < 1). The gradient ramp elutes the hydrophobic N-ethyl target compound (approx. 8-10 min).
Method B: Mixed-Mode Separation (Advanced)
Best for: Quantifying Trichloroacetic acid (TCA) and resolving it from the void volume.
Standard C18 columns often fail to retain TCA due to its high polarity and acidity (pKa ~0.6). A mixed-mode column (Reversed Phase + Anion Exchange) is superior.
-
Column: Sielc Newcrom R1 or Primesep D (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile / Water / H3PO4 (40:60:0.1 v/v).
-
Mechanism: The alkyl chains retain the amide target via hydrophobic interaction, while the embedded ion-exchange groups retain the anionic TCA, moving it away from the void volume.
Experimental Protocol: Step-by-Step
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 2,2,2-trichloro-N-ethylacetamide reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
-
System Suitability Solution: Spike a portion of the stock solution with Trichloroacetic acid (Impurity A) to a concentration of 0.1 mg/mL.
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.
Workflow Diagram
Figure 2: Standard Analytical Workflow for Purity Analysis.
Method Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must meet these System Suitability criteria before every run:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between TCA and Target | Ensures accurate integration of the impurity without shoulder overlap. |
| Tailing Factor (T) | < 1.5 for Main Peak | Amides can tail on active silanols; strict limit ensures column integrity. |
| Precision (RSD) | < 1.0% (n=5 injections) | Confirms pump stability and injector accuracy. |
| Signal-to-Noise | > 10 for LOQ | Necessary for detecting trace hydrolysis (<0.05%). |
Troubleshooting Guide
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile (strong solvent effect). Fix: Dissolve in mobile phase.
-
Drifting Retention Times: Check pH of buffer. Phosphate buffer capacity is low at pH 2.5; ensure precise preparation.
-
Ghost Peaks: Trichloroacetamide derivatives can stick to the needle seat. Fix: Use a needle wash of 90% Acetonitrile.
References
-
Sielc Technologies. (n.d.).[1] Separation of 2,2,2-Trichloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]
- United States Pharmacopeia (USP). (2023).
-
PubChem. (n.d.). 2,2,2-trichloro-N-ethylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Definitive Structural Validation of 2,2,2-Trichloro-N-ethylacetamide: A Comparative Guide to SC-XRD vs. Spectroscopy
Executive Summary: The Case for Absolute Validation
In the development of pharmaceutical intermediates and halogenated bio-active fragments, 2,2,2-trichloro-N-ethylacetamide represents a critical structural motif. While routine spectroscopic methods (NMR, IR, MS) confirm molecular connectivity, they fail to capture the 3D conformational landscape and intermolecular packing forces that dictate solid-state stability and bioavailability.
This guide outlines the definitive validation of this compound using Single Crystal X-ray Diffraction (SC-XRD) . We compare its "performance"—defined here as the resolution of structural ambiguity—against standard spectroscopic alternatives, providing a robust protocol for researchers requiring absolute structural certainty.
Comparative Analysis: SC-XRD vs. Spectroscopic Standards
The following analysis contrasts the structural insights derived from SC-XRD against solution-phase NMR and IR spectroscopy for 2,2,2-trichloro-N-ethylacetamide.
Table 1: Structural Resolution Performance Matrix
| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | FT-IR Spectroscopy |
| Primary Output | Absolute 3D spatial arrangement (x, y, z coordinates). | Atom-to-atom connectivity & chemical environment.[1] | Functional group identification. |
| Conformation | Determines the precise solid-state conformer (e.g., syn/anti amide geometry). | Averages rapid conformational changes (time-averaged signal). | Infers conformation via band shifts (ambiguous). |
| Intermolecular Forces | Directly visualizes H-bonding ( | Infers H-bonding via concentration-dependent shifts. | Infers H-bonding via peak broadening. |
| Electronic Effects | Measures bond lengths to 0.001 Å precision (quantifying | Indirect evidence via chemical shift shielding/deshielding. | Indirect evidence via wavenumber shifts ( |
| Stereochemistry | Absolute configuration (if chiral) & relative stereochemistry. | Relative stereochemistry (via NOE), often complex to solve. | N/A |
| Limitation | Requires a single, high-quality crystal. | Requires solubility; solvent effects can mask intrinsic properties. | Low structural resolution. |
Expert Insight: The "Invisible" Interactions
While NMR confirms you have synthesized the correct molecule, only SC-XRD reveals the supramolecular synthons . For trichloroacetamides, the electron-withdrawing
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be a closed-loop system. If the Crystallization step fails, the Synthesis purity must be re-verified via NMR before proceeding.
Phase 1: Synthesis & Purification
-
Reaction: Acylation of ethylamine with trichloroacetyl chloride in varying conditions (often DCM/Et
N at 0°C). -
Critical Checkpoint: Purity must be >98% by GC-MS or
H NMR before crystallization attempts. Impurities inhibit nucleation.
Phase 2: Crystallization (The "Slow Evaporation" Method)
To obtain diffraction-quality crystals of 2,2,2-trichloro-N-ethylacetamide:
-
Solvent Selection: Dissolve 50 mg of pure compound in 2 mL of Ethanol or Acetonitrile .
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes dust nuclei). -
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar.
-
Growth: Allow to stand undisturbed at 4°C for 3-7 days.
-
Target: Look for colorless blocks or prisms with sharp edges, dimensions
mm.
Phase 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (Mo K
or Cu K radiation). -
Temperature: Collect at 100 K (cryostream) to minimize thermal motion of the
group. -
Strategy: Full sphere data collection to maximize redundancy.
Visualization: The Validation Workflow
The following diagram illustrates the critical path for structural validation, highlighting decision nodes where experimental feedback loops occur.
Figure 1: Decision-matrix workflow for the structural validation of trichloroacetamides. Diamond nodes represent critical "Go/No-Go" quality control checkpoints.
Data Interpretation: Validation Metrics
When analyzing the solved structure, the following parameters serve as the acceptance criteria for a valid model of 2,2,2-trichloro-N-ethylacetamide.
A. Crystallographic Quality Indicators
-
R-factor (
): Should be < 5.0% for a high-quality dataset. -
Goodness of Fit (GooF): Value should be close to 1.0 (range 0.9 – 1.2).
-
Disorder: The
group often exhibits rotational disorder. This must be modeled (e.g., using split positions) rather than ignored, or the bond lengths will appear artificially shortened.
B. Geometric Validation (The "Fingerprint")
Compare your experimental values against these standard ranges derived from analogous trichloroacetamides (e.g., N-phenyl-2,2,2-trichloroacetamide [1, 2]):
| Bond / Angle | Expected Value (Å / °) | Structural Insight |
| C=O Bond | 1.21 – 1.23 Å | Typical amide carbonyl. Shortening indicates minimal resonance delocalization. |
| C–N Bond | 1.32 – 1.35 Å | Partial double bond character (planar amide unit). |
| C( | 1.54 – 1.56 Å | Elongated due to steric bulk of |
| C–Cl Bonds | 1.75 – 1.77 Å | Standard for |
| Torsion Angle | ~180° (trans) | The N-ethyl group typically adopts a trans orientation relative to the carbonyl oxygen to minimize steric clash. |
C. Supramolecular Validation
-
Hydrogen Bonding: Expect to see
intermolecular chains. The distance is typically 2.8 – 3.0 Å . -
Halogen Bonding: Check for close contacts between
atoms and electron-rich centers (Oxygen or other Cl). A contact distance < sum of van der Waals radii indicates a specific interaction.
References
-
Gowda, B. T., et al. (2008). "2-Chloro-N-(2,6-dimethylphenyl)acetamide."[2] Acta Crystallographica Section E, 64(1), o286. Link
-
Docherty, R., et al. (2016). "Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Cimetidine Hydrochloride." Crystal Growth & Design, 16(5). Link
-
Harris, R. K., et al. (2013). "Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids." The Journal of Physical Chemistry C, 117(19). Link
-
PubChem. (2023). "2,2,2-trichloro-N-ethylacetamide (Compound)."[3][4] National Library of Medicine. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
Sources
Comparative Guide: Trichloroacetamide Derivatives in Organic Synthesis
Executive Summary: The Strategic Value of the CCl₃ Group
In the landscape of amide derivatives, trichloroacetamide (TCA) stands apart not merely as a protecting group, but as a reactive scaffold that enables transformations inaccessible to its fluorinated or non-halogenated counterparts. While trifluoroacetamide (TFA) is often selected for its lability under mild basic conditions, TCA derivatives offer a dual-modality: they serve as robust directing groups in sigmatropic rearrangements and radical precursors in Atom Transfer Radical Cyclizations (ATRC).
This guide objectively compares TCA derivatives against standard alternatives (Acetamide, Trifluoroacetamide, Chloroacetamide), supported by mechanistic insights and experimental protocols.
Mechanistic & Physical Comparison
The utility of TCA derivatives stems from the unique electronic and steric properties of the trichloromethyl (
Electronic Profiling
The
| Feature | Trichloroacetamide (TCA) | Trifluoroacetamide (TFA) | Chloroacetamide (MCA) | Acetamide |
| Electronic Effect | Strong EWG ( | Strong EWG ( | Moderate EWG | Weak Donor |
| C-X Bond Energy | ~78 kcal/mol (Weak) | ~116 kcal/mol (Strong) | ~81 kcal/mol | N/A |
| Radical Utility | High (ATRC precursor) | Inert | Moderate (often reductive) | None |
| Hydrolysis (pH) | Mild Base (Haloform-type) | Mild Base | Harsh Acid/Base | Harsh Acid/Base |
| Steric Bulk | Large ( | Medium | Small | Small |
Decision Matrix: When to Choose TCA
-
Choose TCA if: You need to perform an Overman Rearrangement to synthesize allylic amines with high fidelity.
-
Choose TCA if: You intend to build cyclic lactams via radical cyclization (Ru/Cu catalysis).
-
Choose TFA if: You solely need an amine protecting group that is easily removed with weak base (
/MeOH) without radical reactivity.
The Gold Standard: Overman Rearrangement
The transformation of allylic alcohols to allylic amines via trichloroacetimidates (which rearrange to trichloroacetamides) is the most powerful application of this derivative class.
Comparative Performance: Imidate Rearrangements
| Precursor Type | Rearrangement Conditions | Yield (Typical) | Stereocontrol | Comments |
| Trichloroacetimidate | Thermal ( | 85-95% | Excellent (Suprafacial) | Industry Standard. Easy preparation; highly predictable. |
| Trifluoroacetimidate | Thermal | 40-60% | Variable | Prone to hydrolysis; imidate is less stable. |
| Benzimidate | High Temp ( | 50-70% | Good | Requires harsh conditions; difficult to remove benzoyl group later. |
Mechanism & Causality
The reaction proceeds via a concerted [3,3]-sigmatropic shift.[1] The
Figure 1: The Overman Rearrangement pathway, highlighting the critical imidate intermediate.
Validated Protocol: Synthesis of Allylic Trichloroacetamides
Reference Grounding: Overman, L. E. J.[2] Am. Chem. Soc. 1976, 98, 2901.[3][4]
Step 1: Imidate Formation
-
Dissolve allylic alcohol (1.0 equiv) in dry
(0.5 M) under Argon. -
Cool to 0°C. Add Trichloroacetonitrile (1.5 equiv).
-
Add DBU (0.1 equiv) dropwise. Note: The solution will turn yellow/orange.
-
Stir at 0°C for 1-2 hours. Monitor TLC (Imidates are less polar than alcohols).
-
Critical Step: Filter through a short pad of neutral alumina/Celite to remove DBU. Concentrate carefully (imidates can be unstable).
Step 2: Thermal Rearrangement
-
Dissolve the crude imidate in Xylene or Toluene (0.1 M).
-
Heat to reflux (
C) for 2-12 hours. -
Cool and concentrate. Purification by column chromatography yields the Trichloroacetamide .
Radical Chemistry: Atom Transfer Radical Cyclization (ATRC)
Unlike acetamides or trifluoroacetamides, TCA derivatives act as efficient radical precursors. The homolytic cleavage of the C-Cl bond allows for the synthesis of lactams (e.g.,
Comparative Reactivity in Radical Cyclization
| Substrate | Catalyst System | Product | Efficiency |
| Trichloroacetamide | High. Fast cyclization; stabilized radical. | ||
| Dichloroacetamide | Moderate. Slower initiation. | ||
| Chloroacetamide | Lactam (No halogen retained) | Good , but requires toxic tin; loss of functionality. | |
| Trifluoroacetamide | N/A | No Reaction | C-F bond is too strong for standard ATRC. |
Workflow: Copper-Catalyzed ATRC
Reference Grounding: Nagashima, H. et al. J. Org. Chem. 1992, 57, 1682.
-
Substrate: N-allyl trichloroacetamide.
-
Catalyst: CuCl (30 mol%) and bipyridine (30 mol%) or TMEDA.
-
Solvent: 1,2-Dichloroethane (degassed).
-
Condition: Reflux under Argon.
-
Outcome: Formation of the 5-membered lactam ring with two chlorines retained at the
-position. These can be removed later with or used for further substitution.
Deprotection Strategies
Removing the trichloroacetyl group requires specific conditions. While it is stable to mild acid, it is sensitive to base and reduction.
Hydrolysis Protocol (Base-Mediated)
Target: Cleavage of TCA to Amine.
-
Reagents: 6N NaOH / Ethanol (1:1).
-
Conditions: Reflux for 2-4 hours.
-
Mechanism: The electron-withdrawing
makes the carbonyl highly susceptible to nucleophilic attack by , followed by expulsion of the relatively stable anion (which protonates to ). -
Comparison: This is faster than acetamide hydrolysis but requires stronger base than Trifluoroacetamide cleavage (which can often be done with
).
Reductive Cleavage (Chemo-selective)
Target: Conversion of TCA to Acetamide or Amine under neutral conditions.
-
Method A (Tributyltin Hydride): Reduces C-Cl bonds to C-H.
-
Method B (Zn/AcOH): Often used to remove the Troc (Trichloroethoxycarbonyl) group, but can also reduce Trichloroacetamides to mono-chloro or acetamides depending on activity.
Decision Logic for Synthesis
Use the following logic flow to determine if a Trichloroacetamide derivative is the correct tool for your pathway.
Figure 2: Strategic selection of amide derivatives based on synthetic requirements.
References
-
Overman, L. E. (1976).[3][4] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions".[2][5] Journal of the American Chemical Society.[1] Link
-
Nagashima, H., et al. (1992). "Copper-catalyzed cyclization of N-allylhalodifluoroacetamides and N-allyl-trichloroacetamides". The Journal of Organic Chemistry. Link
-
Anderson, C. E., & Overman, L. E. (2003).[2][3] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates". Journal of the American Chemical Society.[1] Link
-
Gonda, J. (2002). "The Overman Rearrangement".[1][3][5] Organic Reactions.[1][2][3][4][6][7][8][9] Link
-
Edibam, N. R., & Singh, A. K. (2021). "Trichloroacetimidates: Versatile Reagents in Organic Synthesis". Asian Journal of Organic Chemistry. Link
Sources
- 1. surface.syr.edu [surface.syr.edu]
- 2. Overman Rearrangement [organic-chemistry.org]
- 3. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Overman Rearrangement [drugfuture.com]
- 5. Overman Rearrangement | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. Trifluoroacetamides [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Report: Acid Catalyzed Alkylation Reactions of Trichloroacetimidates (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 9. "Hydroamidation with Acetamides and Trifluoroacetamides" by Gordon H. Whitetree [digitalcommons.georgiasouthern.edu]
Safety Operating Guide
Personal protective equipment for handling 2,2,2-trichloro-N-ethylacetamide
Part 1: Operational Directive
2,2,2-Trichloro-N-ethylacetamide (CAS: 4108671) is a specialized halogenated amide intermediate used in the synthesis of heterocyclic compounds and pharmaceutical scaffolds. Unlike simple acetamides, the trichloromethyl group (
The Core Hazard: This compound combines the skin-penetrating properties of small amides with the systemic toxicity potential of halogenated organics. It is generally encountered as a crystalline solid , but its relatively low melting point and solubility in organic solvents require a hybrid safety approach covering both dust inhalation and liquid permeation risks.
Immediate Safety Protocol:
-
Treat as Toxic: Handle as if it possesses Acute Toxicity (Category 3/4) and Skin Sensitization properties.
-
Permeation Risk: Standard thin nitrile gloves are insufficient for prolonged contact, especially in solution.
-
Reactivity Warning: Avoid strong alkalis (potential for haloform-type cleavage releasing chloroform or trichloroacetate).
Part 2: Hazard Identification & PPE Matrix
The following matrix synthesizes data from homologous trichloroacetamides (e.g., 2,2,2-trichloroacetamide) to provide a conservative safety baseline.
Table 1: GHS Hazard Classification (Conservative Extrapolation)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 4 / 3* | Harmful/Toxic if swallowed.[1] | Warning/Danger |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | Warning |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[2][3] | Warning |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | Warning |
| Sensitization | Cat 1B | May cause an allergic skin reaction. | Warning |
*Note: Monochloro analogs are often Cat 3 (Toxic). Treat this trichloro-derivative with elevated caution.
PPE Selection: The "Barrier Defense" System
Standard laboratory PPE is often inadequate for halogenated amides due to their ability to permeate nitrile rubber. You must employ a Multi-Layer Defense Strategy .
Visual Logic: PPE Selection Workflow
Caption: Decision logic for selecting Personal Protective Equipment based on the physical state of the reagent.
Detailed PPE Specifications:
-
Hand Protection (Critical):
-
Solid Handling: Double-glove with Nitrile (minimum 5 mil) . The outer glove protects against dust; the inner glove acts as a final barrier.
-
Solution Handling: Use Laminate Film (e.g., Silver Shield/4H) liners under standard nitrile gloves. Halogenated amides can permeate nitrile in <15 minutes when dissolved in organic solvents [1].
-
-
Respiratory Protection:
-
Use a Fume Hood (Face velocity: 80–100 fpm) for all operations.
-
If working outside a hood (e.g., balance enclosure failure), wear a P100 Particulate Respirator .
-
-
Eye/Body: Chemical splash goggles (vented) and a lab coat buttoned to the neck.
Part 3: Operational Handling Procedures
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and contamination of the balance area.
-
Preparation:
-
Place a disposable balance mat or spill tray inside the balance enclosure.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone. Electrostatic discharge can disperse toxic dusts.
-
-
Transfer:
-
Do not use a metal spatula if the substance is potentially corrosive or damp. Use a disposable polystyrene or antistatic polypropylene spatula.
-
Weigh directly into a tared reaction vessel (e.g., RBF) rather than a weigh boat to minimize transfer steps.
-
-
Decontamination:
-
Immediately wipe the balance area with a solvent-dampened tissue (acetone or ethanol) followed by a soap-water wipe. Dispose of wipes as solid hazardous waste.
-
Protocol B: Reaction Setup (Solution State)
Objective: Mitigate permeation risks during synthesis.
-
Solvent Choice:
-
Avoid using DMSO or DMF if possible, as these solvents enhance skin permeability (carrying the toxin into the bloodstream) [2].
-
Preferred solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), handled strictly in a fume hood.
-
-
Addition:
-
If adding 2,2,2-trichloro-N-ethylacetamide to a reaction mixture, add it as a solution via a dropping funnel or syringe to avoid opening the system.
-
Exotherm Check: Amide hydrolysis or reaction with strong nucleophiles can be exothermic. Monitor temperature during initial mixing.
-
Part 4: Emergency Response & Spill Management
Spill Response Logic:
Caption: Workflow for managing spills of 2,2,2-trichloro-N-ethylacetamide.
Specific Actions:
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol to wash skin; it may increase absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][4] Seek medical attention immediately.
-
Spill Cleanup:
-
Do not use bleach. Mixing bleach (hypochlorite) with trichloro- compounds can generate toxic chloramines or other volatile byproducts.
-
Use vermiculite or chem-pads for liquid spills.
-
Use a damp paper towel (water) to pick up solid dust; do not dry sweep.
-
Part 5: Waste Disposal & Decontamination
Disposal Strategy: 2,2,2-Trichloro-N-ethylacetamide must be segregated from standard organic waste due to its high halogen content.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid (Toxic) | "Toxic Solid: Halogenated Amide. Do NOT Compact." |
| Liquid Waste | Halogenated Organic | "Halogenated Solvent Waste. Contains Trichloro-Amide."[5][6][7][8][9] |
| Rinse Water | Aqueous Toxic | "Aqueous Waste + 1st Rinse. Toxic." |
Chemical Incompatibility (Crucial):
-
Strong Bases (NaOH, KOH): Avoid mixing waste with high-concentration bases. While amides are generally stable, the trichloromethyl group can undergo haloform-type cleavage under vigorous basic conditions, potentially releasing chloroform or trichloroacetic acid derivatives [3].
-
Disposal Method: The preferred method of destruction is High-Temperature Incineration with scrubber systems to capture HCl/NOx gases.
References
-
PubChem Compound Summary. 2,2,2-trichloro-N-ethylacetamide (CID 4108671).[5] National Center for Biotechnology Information.[Link]
-
Bretherick's Handbook of Reactive Chemical Hazards. Haloacetamides and Base Hydrolysis Risks. Elsevier Science.[Link]
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. 2,2,2-trichloro-N-ethylacetamide | C4H6Cl3NO | CID 4108671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. surface.syr.edu [surface.syr.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
